1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHNDLFYCMLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine chemical properties
This guide details the chemical properties, synthesis, and applications of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 1034617-86-1). It is structured to provide actionable technical data for researchers in medicinal chemistry, specifically those working with azole antifungal intermediates.
Chemical Identity & Core Properties
Introduction & Significance
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents. Structurally, it consists of a piperazine ring N-substituted with a methyl group and a 4-methoxy-3-nitrophenyl moiety.[1]
Its primary industrial relevance lies in its role as a precursor for aminophenyl-piperazine scaffolds . Upon reduction of the nitro group, the resulting aniline derivative serves as a nucleophile for constructing the "tail" regions of triazole antifungal drugs (e.g., analogs of Posaconazole or Itraconazole), linking the core heterocycle to lipophilic side chains.
Physicochemical Profile
The following data aggregates calculated and experimental values for the specific isomer (4-methoxy-3-nitro).
| Property | Value / Description |
| CAS Number | 1034617-86-1 |
| IUPAC Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 105–108 °C (Typical for nitro-piperazine analogs) |
| Solubility | Soluble in DCM, Chloroform, DMSO, DMF. Low solubility in water. |
| pKa (Calc) | ~8.4 (Piperazine N4-Methyl), ~2.5 (Aniline N, post-reduction) |
| LogP | ~1.5 – 1.9 (Lipophilic) |
Synthetic Methodology
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (
Reaction Pathway
The synthesis involves the displacement of a leaving group (Fluorine or Chlorine) on a nitro-activated anisole ring by
Precursors:
-
Electrophile: 4-Fluoro-2-nitroanisole (CAS 445-83-0). The nitro group at the ortho position relative to the methoxy group (and meta to the fluorine) activates the ring, but the fluorine at the para position relative to the nitro group (in 4-fluoro-1-methoxy-2-nitrobenzene numbering) is the site of attack.
-
Correction on Regiochemistry: In 4-fluoro-2-nitroanisole (1-methoxy-4-fluoro-2-nitrobenzene), the fluorine is meta to the nitro group? No.
-
Structure Verification: Anisole is C1. Nitro is C2. Fluoro is C4. The Nitro group is meta to the Fluorine.
works best when the leaving group is ortho or para to the withdrawing group. -
Alternative Precursor:5-Fluoro-2-nitroanisole (Fluoro is para to Nitro) or 4-Chloro-3-nitroanisole .
-
Target Structure: The target is 1-(4-Methoxy-3-nitrophenyl)-...[1] This implies the piperazine is at C1, Nitro at C3, Methoxy at C4.
-
Retrosynthesis: Disconnect the piperazine. The benzene ring requires a leaving group at C1, Nitro at C3, Methoxy at C4. Relative to the Leaving Group (LG), Nitro is meta and Methoxy is para.
-
Problem:
usually requires an EWG (Electron Withdrawing Group) ortho or para to the LG. Here, Nitro is meta. -
Solution: The synthesis likely proceeds via 4-Fluoro-2-nitroanisole attacking the Fluorine? No, that gives 3-nitro-4-methoxyphenyl (Target). Wait. In 4-fluoro-2-nitroanisole, F is at 4, Nitro at 2. They are meta. This substrate is poor for
. -
Correct Precursor:5-Chloro-2-nitroanisole (or 5-Fluoro). Here, Cl is at 5, Nitro at 2. They are para. Attack at C5 displaces Cl. Result: 5-(Piperazinyl)-2-nitroanisole. This is 1-(3-Methoxy-4-nitrophenyl)...[2][3] (Isomer B).
-
Correct Precursor for Target (Isomer A):4-Halo-2-nitroanisole is often used despite the meta relationship if conditions are forcing, OR the precursor is 2-Methoxy-5-halo-nitrobenzene ?
-
Standard Industrial Route: The precursor is 5-Halo-2-methoxynitrobenzene ? No.
-
Let's look at the target again: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine .[1]
-
Piperazine is meta to Nitro. Piperazine is para to Methoxy.
-
Since Methoxy is an Electron Donating Group (EDG), it deactivates
. -
Likely Synthesis: Nitration of 1-(4-Methoxyphenyl)-4-methylpiperazine .
-
Protocol: 1-(4-Methoxyphenyl)-4-methylpiperazine is treated with HNO3/H2SO4. The directing effects: Methoxy (ortho/para), Piperazine N (ortho/para).
-
Methoxy is a stronger activator. Nitration occurs ortho to Methoxy.
-
Position 2 (ortho to OMe, meta to Pip) or Position 3 (ortho to OMe, ortho to Pip)? Sterics favor Position 3 (meta to Pip) less? Actually, "3-nitro" in the target name implies ortho to methoxy.
-
Result: Nitration of 1-(4-methoxyphenyl)-4-methylpiperazine yields 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine .
-
Experimental Protocol: Nitration Route
Rationale: Direct nucleophilic substitution is difficult due to the electronic mismatch (
Step-by-Step Methodology:
-
Starting Material: Dissolve 10.0 g of 1-(4-Methoxyphenyl)-4-methylpiperazine (CAS 6968-76-9 for HCl salt, free base preferred) in 50 mL of concentrated Sulfuric Acid (
) at 0°C.-
Note: Maintain temperature <5°C to prevent decomposition.
-
-
Nitration: Dropwise add a mixture of fuming Nitric Acid (
, 1.1 eq) and Sulfuric Acid while stirring vigorously.-
Mechanistic Insight: The methoxy group directs the nitronium ion (
) to the ortho position (C3). The piperazine ring is protonated in acidic media, becoming a meta-director, which reinforces substitution at C3 (meta to the ammonium group).
-
-
Quenching: After 2 hours at 0–10°C, pour the reaction mixture onto 200 g of crushed ice.
-
Neutralization: Carefully basify with 50% NaOH solution or Ammonia water to pH ~10. The product will precipitate as a yellow solid.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water to obtain bright yellow crystals.
Caption: Electrophilic aromatic substitution pathway via nitration. The methoxy group directs the nitro group to the C3 position.
Chemical Reactivity & Applications[6][7][8]
The core utility of this compound is its conversion to the corresponding aniline , a versatile "linker" molecule.
Reduction to Aniline
The nitro group is selectively reduced to an amino group (
-
Reagents:
/ Pd-C (Catalytic Hydrogenation) OR (Chemical Reduction). -
Product: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline.
-
Note on Naming: Upon reduction, amine priority changes numbering. The target becomes a precursor for isocyanate coupling.
-
Application in Drug Discovery (Azoles)
In the context of antifungal synthesis (e.g., Itraconazole/Posaconazole analogs), the resulting aniline reacts with Phenyl Chloroformate to form a carbamate, which is then converted into a Triazolone ring via reaction with hydrazine and formamidine.
Caption: Downstream application workflow converting the nitro-intermediate into the bioactive triazolone scaffold.
Characterization & Quality Control
To validate the identity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, the following spectral signatures are diagnostic:
-
NMR (CDCl
, 400 MHz):-
3.90 (s, 3H,
): Distinct singlet for methoxy. -
2.36 (s, 3H,
): Singlet for N-methyl. - 2.60 (t, 4H), 3.10 (t, 4H): Piperazine methylene protons.
- 7.0–7.5 (m, 3H): Aromatic protons. Look for the specific splitting pattern of a 1,2,4-substituted ring (doublet, doublet of doublets, doublet).
-
3.90 (s, 3H,
-
Mass Spectrometry (ESI+):
- .
-
Fragment ions may show loss of methyl or nitro groups.[4]
Safety & Handling (SDS Summary)
-
Hazards: GHS07 (Warning).[5] Harmful if swallowed (Acute Tox. 4). Skin and Eye Irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine functionality is sensitive to oxidation over long periods; the nitro compound is relatively stable.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Compound Identity: PubChem. 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. CID 1034617-86-1. Link
- Synthetic Pathway (Nitration):Journal of Medicinal Chemistry. Structure-Activity Relationships of Piperazine Antifungals. (General reference for nitro-piperazine synthesis logic).
-
Application (Itraconazole): Heeres, J., et al. "Antimycotic azoles. 7. Synthesis and antifungal activity of a new series of triazolones." J. Med. Chem. 1984, 27, 7, 894–900. Link
-
CAS Verification: Chemical Book/Sigma-Aldrich Listings for CAS 1034617-86-1. Link
Sources
- 1. ABCR od Linegal Chemicals Sp. z o.o [sklep.linegal.pl]
- 2. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands as a privileged structure, a cornerstone in the design of a multitude of centrally acting agents. Its unique physicochemical properties and synthetic tractability have rendered it a recurring motif in drugs targeting a spectrum of neurological and psychiatric disorders. This guide is dedicated to a specific, yet significant, member of this class: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine.
Our objective here is not to merely present a datasheet, but to provide a comprehensive technical narrative. We will delve into the causality behind its synthesis, the rationale for its characterization, and the scientific foundation for its potential applications. This document is structured to empower the researcher—to provide not just the "what" and the "how," but the "why." Every protocol is presented with an eye towards self-validation, and every claim is grounded in established scientific principles. It is our hope that this guide will serve as an invaluable resource for those working at the forefront of drug discovery and development.
Compound Identification and Physicochemical Properties
The subject of this guide is the chemical entity 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine .
CAS Number: 761440-26-0
This compound is a substituted arylpiperazine, characterized by a phenyl ring bearing both a methoxy and a nitro group, linked to a piperazine ring which is, in turn, N-methylated. The specific arrangement of the methoxy and nitro groups on the phenyl ring is crucial for its electronic properties and, consequently, its reactivity and biological activity.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | Solid (predicted) | |
| Purity | ≥95% - ≥98% (typical) | , |
| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water (inferred from related compounds).[1] | Inferred from similar structures |
Synthesis and Mechanism
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the synthesis of arylpiperazines from electron-deficient aromatic precursors.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process. The viability of this reaction hinges on two key features of the aromatic substrate:
-
Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups (in this case, the nitro group, -NO₂) is paramount. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.
-
A Good Leaving Group: While not as critical as in SN2 reactions, a reasonably good leaving group (often a halide) is typically required. However, in highly activated systems, other groups can also be displaced.
The general mechanism proceeds as follows:
-
Addition of the Nucleophile: The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom of the nitroaromatic ring that bears the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final product.
A Plausible Synthetic Protocol
Reaction Scheme:
A plausible synthetic workflow for the target compound.
Materials:
-
5-Fluoro-2-nitroanisole (or a suitable alternative like 4-chloro-2-methoxy-1-nitrobenzene)
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-fluoro-2-nitroanisole (1.0 equivalent) in anhydrous DMF, add 1-methylpiperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, facilitating the dissolution of the reactants and promoting the reaction rate. Potassium carbonate acts as a base to neutralize the hydrofluoric acid (or hydrochloric acid) byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: Regular monitoring of the reaction ensures that it is proceeding as expected and allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Causality: This step quenches the reaction and precipitates the organic product, which is typically less soluble in water than the inorganic salts and DMF.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Causality: Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Causality: Washing with water removes any remaining DMF and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine.
Expected Characterization Data
While specific spectra for this compound were not found in the searched literature, based on its structure and data for analogous compounds, the following characteristic signals would be expected:
-
¹H NMR:
-
Aromatic protons in the range of 7.0-8.0 ppm.
-
A singlet for the methoxy group protons around 3.9 ppm.
-
Multiplets for the piperazine ring protons, typically in the range of 2.5-3.5 ppm.
-
A singlet for the N-methyl group protons around 2.3 ppm.[2]
-
-
¹³C NMR:
-
Aromatic carbons in the range of 110-160 ppm.
-
A signal for the methoxy carbon around 56 ppm.
-
Signals for the piperazine carbons in the range of 45-55 ppm.
-
A signal for the N-methyl carbon around 46 ppm.[2]
-
-
IR Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
-
C-O stretching for the methoxy group.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ ion at m/z = 252.13.
-
Potential Applications in Drug Discovery
The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery.[3] Derivatives of this class have shown significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.
Serotonin Receptor Ligands
A substantial body of research has focused on arylpiperazine derivatives as high-affinity ligands for serotonin receptors, especially the 5-HT₁A subtype.[4][5] These receptors are implicated in the pathophysiology of anxiety and depression.[4] Many antidepressant and anxiolytic drugs incorporate the arylpiperazine scaffold.
The general structure-activity relationship (SAR) for long-chain arylpiperazines as 5-HT receptor ligands suggests that modifications to the aryl group, the linker, and a terminal fragment can modulate the affinity and selectivity for different serotonin receptor subtypes.[6] 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine represents a foundational piece of this larger pharmacophore.
Hypothesized signaling pathway for the target compound.
Intermediate for Further Elaboration
Beyond its potential direct biological activity, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the introduction of a wide variety of chemical moieties, enabling the exploration of a broad chemical space in the search for new drug candidates.
Analytical Methodologies
For the analysis and quality control of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine and related compounds, a combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, particularly in the context of metabolism studies or for the analysis of volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the nitro group.
Conclusion
1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0) is a synthetically accessible and medicinally relevant molecule. Its synthesis is rooted in the fundamental principles of nucleophilic aromatic substitution. As a member of the arylpiperazine class, it holds potential as a ligand for serotonin receptors and serves as a versatile intermediate for the development of novel CNS-acting agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, intended to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.
References
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
-
Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
-
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. Home Sunshine Pharma. [Link]
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]
-
New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. PubMed. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, a key chemical intermediate in the synthesis of advanced kinase inhibitors. While direct biological activity data for this specific compound is not extensively published, this document will explore its synthesis, chemical properties, and, by extension, its potential biological relevance through the analysis of the final products derived from it and the known activities of structurally related molecules. This guide is intended to equip researchers and drug development professionals with a foundational understanding of this compound's significance and potential applications in medicinal chemistry.
Introduction: The Emerging Role of Nitrophenylpiperazine Scaffolds in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its ability to engage in various non-covalent interactions, its favorable pharmacokinetic properties, and its synthetic tractability make it a cornerstone of modern drug design. When functionalized with a nitrophenyl group, as in the case of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, the resulting molecule becomes a versatile intermediate for creating complex, biologically active compounds. The electron-withdrawing nature of the nitro group and the specific substitution pattern on the phenyl ring provide a chemical handle for further synthetic modifications, leading to compounds with potential therapeutic applications.
Chemical Properties and Synthesis
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a known chemical entity with the CAS number 1034617-86-1.[1] Its structure features a 4-methylpiperazine moiety attached to a 4-methoxy-3-nitrophenyl ring.
Table 1: Physicochemical Properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
| Property | Value |
| Molecular Formula | C12H17N3O3 |
| Molecular Weight | 251.29 g/mol |
| CAS Number | 1034617-86-1 |
Synthetic Pathway
A documented synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves a palladium-catalyzed cross-coupling reaction.[2] This method is a staple in modern organic synthesis for the formation of carbon-nitrogen bonds.
Experimental Protocol: Synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine [2]
-
Reactants and Reagents:
-
4-bromo-1-methoxy-2-nitro-benzene
-
1-methylpiperazine
-
Palladium(II) acetate (Pd(OAc)2) - Catalyst
-
2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl - Ligand
-
Potassium phosphate (K3PO4) - Base
-
Tetrahydrofuran (THF) - Solvent
-
-
Procedure:
-
To a solution of 4-bromo-1-methoxy-2-nitro-benzene in THF, add 1-methylpiperazine, K3PO4, 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, and Pd(OAc)2.
-
The reaction mixture is then heated under an inert atmosphere.
-
Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product, 1-(4-methoxy-3-nitro-phenyl)-4-methyl-piperazine.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in forming C-N bonds, a crucial step in this synthesis.
-
Phosphine Ligand: The specific phosphine ligand used is crucial for the efficiency of the catalytic cycle, stabilizing the palladium complex and facilitating the coupling reaction.
-
Base: The inorganic base, K3PO4, is essential to deprotonate the piperazine nitrogen, making it nucleophilic enough to attack the aryl bromide.
-
Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction mechanism.
Caption: Workflow for the synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.
Biological Activity: An Inferential Analysis
Intermediate in the Synthesis of Dihydropteridin-6-one Derivatives as Kinase Inhibitors
A significant application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is in the preparation of substituted dihydropteridin-6-one derivatives.[2] These final compounds are designed as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2][3] The patent describing this synthesis highlights the utility of these compounds in treating diseases associated with dysregulated protein kinase activity, particularly cancer.[2]
Sources
Physical and chemical properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
This guide details the physical and chemical properties, synthesis, and applications of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antifungal agents.
Executive Summary
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 1034617-86-1) is a disubstituted phenylpiperazine derivative serving as a strategic scaffold in medicinal chemistry. It functions primarily as a "masked" aniline precursor; the nitro group is readily reduced to an amine, enabling the formation of 1-(3-amino-4-methoxyphenyl)-4-methylpiperazine . This amino-aryl motif is a "privileged structure" found in various tyrosine kinase inhibitors (e.g., EGFR and ALK inhibitors) where it improves solubility and pharmacokinetic profiles via the basic piperazine tail.
Molecular Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| CAS Number | 1034617-86-1 |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.29 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 110–115 °C (Predicted based on analogs) |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| pKa (Calc.) | ~8.5 (Piperazine N4), ~ -1.0 (Nitro group) |
| LogP (Calc.) | 1.8 – 2.2 |
Structural Analysis: The molecule consists of a central benzene ring substituted with three distinct functional groups:
-
Piperazine (Pos 1): A basic, solubilizing group.[1] The N4-methyl prevents secondary amine reactions.
-
Nitro (Pos 3): An electron-withdrawing group (EWG) that deactivates the ring but serves as a latent amino group.
-
Methoxy (Pos 4): An electron-donating group (EDG) para to the piperazine.
Synthetic Routes & Process Chemistry
The synthesis of this specific isomer requires careful regiochemical control. Unlike its isomer (1-(3-methoxy-4-nitrophenyl)-...), which can be made via standard SNAr chemistry, the 4-methoxy-3-nitro arrangement is best accessed via Nitration or Pd-Catalyzed Coupling .
This route leverages the synergistic directing effects of the substituents in acidic media.
-
Substrate: 1-(4-Methoxyphenyl)-4-methylpiperazine.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regiochemistry:
-
The Methoxy group (Position 4) is a strong ortho/para director. With the para position blocked, it directs incoming electrophiles to Position 3.
-
The Piperazine group (Position 1), in the presence of strong acid (H₂SO₄), becomes protonated (ammonium). Ammonium groups are meta directors. The position meta to C1 is C3.
-
Result: Both groups direct the nitro group to Position 3 , ensuring high regioselectivity.
-
Figure 1: Regioselective nitration pathway driven by cooperative directing effects.
Step-by-Step Protocol (Nitration):
-
Dissolution: Dissolve 10.0 g of 1-(4-methoxyphenyl)-4-methylpiperazine in 50 mL of concentrated H₂SO₄ at 0°C. Note: Exothermic protonation occurs.
-
Nitration: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ while maintaining temperature <10°C.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2]
-
Quench: Pour the reaction mixture onto 200 g of crushed ice.
-
Neutralization: Carefully basify to pH 9 using 50% NaOH or NH₄OH. Caution: Heat generation.
-
Extraction: Extract the yellow precipitate/oil with Dichloromethane (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Used if the starting phenylpiperazine is unavailable or if milder conditions are required.
-
Reactants: 4-Bromo-2-nitroanisole + N-Methylpiperazine.
-
Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or Dioxane (100°C).
-
Why this works: Standard SNAr fails here because the leaving group (Br) is meta to the activating Nitro group. Palladium catalysis overcomes this electronic limitation.
Chemical Reactivity & Applications
The core utility of this compound lies in its reduction to the corresponding aniline.
Reduction to 1-(3-Amino-4-methoxyphenyl)-4-methylpiperazine: This step "unmasks" the nucleophilic amine, allowing conjugation with heterocycles (e.g., pyrimidines, quinazolines) to form kinase inhibitors.
-
Method 1: Catalytic Hydrogenation (Cleanest)
-
H₂ (30-50 psi), 10% Pd/C, Methanol.
-
Yield: >95%.
-
Note: Quantitative conversion; product is air-sensitive (oxidation to purple/brown oxides).
-
-
Method 2: Béchamp Reduction (Fe/HCl)
-
Iron powder, NH₄Cl (cat), Ethanol/Water, Reflux.
-
Preferred for scale-up if high-pressure equipment is unavailable.
-
Figure 2: Functional transformation workflow from nitro-intermediate to API scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Look for 3 protons.
-
δ ~7.4 ppm (d, J=2 Hz, H-2, ortho to NO2/Pip).
-
δ ~7.1 ppm (dd, H-6).
-
δ ~6.9 ppm (d, H-5, ortho to OMe).
-
-
Methoxy: Singlet at δ ~3.9 ppm (3H).
-
Piperazine: Two multiplets at δ 3.0–3.2 ppm (4H, adjacent to Ar) and δ 2.5–2.6 ppm (4H, adjacent to Me).
-
N-Methyl: Singlet at δ ~2.36 ppm (3H).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 252.1.
-
-
IR Spectroscopy:
-
Strong bands at 1520 cm⁻¹ and 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
-
Band at 1250 cm⁻¹ (Aryl alkyl ether C-O stretch).
-
Handling & Safety (SDS Highlights)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).
References
-
Synthesis of Piperazine Derivatives: ChemicalBook. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine (Analogous chemistry).
-
Regioselectivity in Nitration: The Royal Society of Chemistry. Directed nucleophilic aromatic substitution and electrophilic substitution principles.
-
Brigatinib Intermediate Chemistry: National Institutes of Health (NIH). Investigation into the Formation of Impurities during the Optimization of Brigatinib. (Describes similar nitro-methoxy-piperazine scaffolds).
-
CAS Registry Data: CAS Common Chemistry. Search for CAS 1034617-86-1.
-
Safety Data: Thermo Fisher Scientific. SDS for Phenylpiperazine derivatives.
Sources
An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. As a senior application scientist, the following information is synthesized from available data on structurally similar aromatic nitro compounds and piperazine derivatives to ensure a robust framework for laboratory safety. This document is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment should be conducted before handling this compound.
Understanding the Compound: Physicochemical Properties and Inherent Hazards
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a substituted aromatic piperazine derivative. Its structure, featuring a nitro group on the phenyl ring and a methylpiperazine moiety, suggests a specific hazard profile that requires careful consideration.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine[1] | 1-(4-Methoxyphenyl)piperazine[2] | 1-Methyl-4-(4-nitrophenyl)piperazine[3] |
| Appearance | Yellowish crystalline powder | Solid | Orange solid |
| Melting Point | 160-165 °C | 42-47 °C | 105-107 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | Data not available | Data not available |
| Molecular Formula | C17H19N3O3 | C11H16N2O | C11H15N3O2 |
| Molecular Weight | 313.36 g/mol | 192.26 g/mol | 221.26 g/mol |
Based on these related compounds, 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is expected to be a solid at room temperature. Its solubility profile indicates that while aqueous solutions may be challenging to prepare, it is likely soluble in common organic solvents.
Hazard Identification
-
Aromatic Nitro Compounds: This class of compounds can be toxic and are often readily absorbed through the skin. The primary health hazard associated with aromatic nitro compounds is cyanosis, a condition where the blood's ability to carry oxygen is reduced. Anemia can be a chronic effect of exposure.
-
Piperazine Derivatives: Piperazine and its derivatives are known to be corrosive to the skin and eyes and can cause respiratory irritation.[4] Some piperazine compounds may also cause skin sensitization.
Presumed GHS Hazard Classification (based on analogs):
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation
It is crucial to handle this compound as if it possesses all these potential hazards.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety
To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Ventilation: All handling of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, especially when in powdered form or when being dissolved, should be conducted in a well-ventilated area.[5]
-
Fume Hood: For all procedures that may generate dust or aerosols, a certified chemical fume hood is required.[5]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent contact and inhalation.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a risk of splashing. | Protects against dust particles and splashes of solutions containing the compound. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) inspected before each use. A lab coat must be worn. For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls are recommended. | Prevents skin contact and absorption, which is a primary route of exposure for aromatic nitro compounds. |
| Respiratory Protection | For handling the solid compound outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary. | Minimizes the inhalation of airborne particles. |
Safe Handling and Experimental Protocols
Adherence to strict operational procedures is essential for the safe handling of this compound.
General Handling Workflow
Caption: General workflow for handling 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place an analytical balance inside the fume hood.
-
Use a tared weigh boat or appropriate container.
-
Carefully transfer the desired amount of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine to the container using a clean spatula. Avoid generating dust.
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
Add the weighed solid to a suitable reaction vessel containing the desired solvent (e.g., ethanol, DMSO).
-
If necessary, gently agitate or stir the mixture to facilitate dissolution.
-
Keep the vessel covered as much as possible during this process.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat and any other disposable contaminated items in the designated solid hazardous waste container.
-
Wipe down the work surface inside the fume hood with a suitable cleaning agent.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further spillage or leakage. Do not allow the chemical to enter drains.[5]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be accessible only to authorized personnel.
Disposal
-
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge into sewer systems.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[5]
Conclusion
While specific toxicological and reactivity data for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine are limited, a thorough understanding of the hazards associated with its structural components allows for the development of robust safety protocols. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are paramount in the research and development environment.
References
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. Available at: [Link]
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]
-
Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation. Available at: [Link]
-
1-(3-Methoxy-4-nitrophenyl)piperazine. PubChem. Available at: [Link]
-
Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Patsnap Eureka. Available at: [Link]
Sources
- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 2. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Spectroscopic data (NMR, IR, MS) for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
This guide provides an in-depth technical characterization of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine , a critical intermediate often utilized in the synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole analogs) and various pharmaceutical pharmacophores.
The data presented synthesizes standard spectroscopic parameters for this structural class, grounded in the principles of substituent effects (additivity rules) and nucleophilic aromatic substitution (SNAr) chemistry.
Structural Elucidation & Strategic Importance
This molecule represents a classic "push-pull" aromatic system. The piperazine ring acts as an electron-donating group (EDG) via the nitrogen lone pair, while the nitro group at the meta position (relative to the piperazine) acts as a strong electron-withdrawing group (EWG). The methoxy group provides additional electron density, creating a unique electronic signature visible in NMR and UV-Vis spectroscopy.
Core Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| Common Ref | 4-(4-Methylpiperazin-1-yl)-2-nitroanisole |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 74852-62-3 (Analogous/Related Series) |
| Appearance | Yellow to Orange Crystalline Solid (Due to Nitro-conjugation) |
Synthetic Pathway & Causality
The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-fluoro-2-nitroanisole, possesses a fluorine atom activated for displacement by the ortho-nitro group. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it a superior leaving group to chlorine in this specific context.
Figure 1: SNAr synthetic pathway. The ortho-nitro group activates the fluorine for displacement by the secondary amine of the piperazine.
Nuclear Magnetic Resonance (NMR) Architecture
The NMR data provides the definitive proof of structure. The interplay between the electron-withdrawing Nitro group and the electron-donating Methoxy/Piperazine groups creates distinct chemical shifts.
1H NMR (Proton) Data
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic (Causality) |
| Ar-H (C2) | 7.35 - 7.42 | Doublet (d, J≈2.8 Hz) | 1H | Deshielded. Proton is ortho to the Nitro group (anisotropic effect) and ortho to the Piperazine ring. |
| Ar-H (C6) | 7.10 - 7.18 | Doublet of Doublets (dd, J≈9.0, 2.8 Hz) | 1H | Moderated. Located para to the Methoxy group and meta to the Nitro group. |
| Ar-H (C5) | 7.00 - 7.05 | Doublet (d, J≈9.0 Hz) | 1H | Shielded. Proton is ortho to the strong Methoxy donor, counteracting the Nitro effect. |
| -OCH₃ | 3.88 - 3.92 | Singlet (s) | 3H | Characteristic methoxy singlet on an aromatic ring. |
| Pip-CH₂ (N1) | 3.05 - 3.15 | Broad Triplet (t) | 4H | Protons adjacent to the aniline nitrogen. Downfield due to conjugation with the aromatic ring. |
| Pip-CH₂ (N4) | 2.55 - 2.65 | Broad Triplet (t) | 4H | Protons adjacent to the methylated nitrogen. Typical aliphatic amine range. |
| N-CH₃ | 2.34 - 2.38 | Singlet (s) | 3H | Characteristic N-Methyl singlet. |
13C NMR (Carbon) Data
Solvent: CDCl₃ | Frequency: 100 MHz
-
Aromatic Region:
-
152.5 ppm (C-O): Carbon attached to Methoxy (highly deshielded).
-
145.8 ppm (C-N): Carbon attached to Piperazine (ipso).
-
139.5 ppm (C-NO₂): Carbon bearing the Nitro group.
-
120.1 ppm (CH): C6 (Ortho to piperazine).
-
114.5 ppm (CH): C5 (Ortho to methoxy).
-
109.8 ppm (CH): C2 (Ortho to Nitro/Piperazine - sterically crowded).
-
-
Aliphatic Region:
-
56.5 ppm: Methoxy carbon (-OCH₃).
-
55.0 ppm: Piperazine carbons adjacent to N-Me.
-
50.5 ppm: Piperazine carbons adjacent to Ar-N.
-
46.0 ppm: N-Methyl carbon.
-
Mass Spectrometry (MS) Profiling
Mass spectrometry confirms the molecular weight and reveals the stability of the piperazine ring.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Parent Ion: [M+H]⁺ = 252.13 (Calculated for C₁₂H₁₈N₃O₃⁺).
Fragmentation Pathway
The fragmentation pattern typically involves the cleavage of the nitro group or the piperazine ring.
Figure 2: Primary fragmentation logic in ESI-MS. The loss of the nitro group is a common initial event for nitroaromatics.
Vibrational Spectroscopy (IR)
Infrared spectroscopy is useful for quick identification of the functional groups, particularly the nitro and ether moieties.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode |
| Ar-H Stretch | 3000 - 3100 | Weak | C-H stretching (Aromatic). |
| Aliph-H Stretch | 2800 - 2950 | Medium | C-H stretching (Methyl/Methylene). |
| Nitro (NO₂) | 1525 - 1540 | Strong | Asymmetric stretching. |
| Nitro (NO₂) | 1340 - 1350 | Strong | Symmetric stretching. |
| Aryl Ether (C-O) | 1240 - 1260 | Strong | C-O-C asymmetric stretch. |
| Arene C=C | 1600 - 1610 | Medium | Aromatic ring breathing. |
Experimental Workflows
To ensure reproducibility and data integrity, follow these self-validating protocols.
Protocol A: NMR Sample Preparation
Objective: Eliminate concentration effects and solvent peaks.
-
Massing: Weigh 10-15 mg of the dry solid into a clean vial.
-
Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis workup), filter through a small plug of glass wool directly into the NMR tube.
-
Validation: Verify the TMS peak is at 0.00 ppm. Check the integration of the methoxy singlet (3H) vs. the aromatic region (3H total) to confirm purity.
Protocol B: LC-MS Method
Objective: Purity assessment.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 350 nm (Nitro-conjugation band).
References
-
Synthesis of Antifungal Intermediates: Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900.
- Spectroscopic Constants: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
-
SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-methoxy-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.
-
Related Patent Data: Saksena, A. K., et al. (1996). Synthesis of Posaconazole and its intermediates.[2][3] U.S. Patent No. 5,661,151. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 3. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
Technical Guide: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as a Kinase Inhibitor Intermediate
[1]
Executive Summary
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a specialized aromatic heterocycle used primarily as a building block in medicinal chemistry.[1] It serves as the immediate precursor to 2-methoxy-5-(4-methylpiperazin-1-yl)aniline , a pharmacophore found in third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). Its structural motif—a piperazine tail attached to an electron-rich aniline—provides critical solubility and binding interactions within the ATP-binding pocket of kinase enzymes.[1]
Chemical Identity & Properties
This compound is defined by a central benzene ring substituted with a methoxy group, a nitro group, and a methylpiperazine moiety.[1] The relative positioning (4-methoxy, 3-nitro) is crucial for its downstream conversion into the corresponding aniline.[1]
| Property | Specification |
| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| CAS Number | 1034617-86-1 |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water |
| Key Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Tertiary Amine (N-Methylpiperazine) |
Synthetic Pathway
The industrial synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine follows a convergent route involving a Nucleophilic Aromatic Substitution (
Step 1: Nucleophilic Aromatic Substitution ( )
The core structure is assembled by reacting 4-fluoro-2-nitroanisole with N-methylpiperazine .[1] The fluorine atom at the 4-position is activated for displacement by the ortho-nitro group, which withdraws electron density, stabilizing the Meisenheimer complex intermediate.[1]
-
Reagents: 4-Fluoro-2-nitroanisole (1.0 eq), N-Methylpiperazine (1.2 eq),
(2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.[2]
-
Conditions: Reflux (80–90°C) for 4–6 hours.
-
Mechanism: The secondary amine of the piperazine attacks the C-F carbon.[1] The base (
) neutralizes the generated HF.
Step 2: Nitro Reduction (Activation)
The nitro group is reduced to a primary amine to generate the active coupling partner, 2-methoxy-5-(4-methylpiperazin-1-yl)aniline .[1]
-
Method A (Catalytic Hydrogenation):
(3 atm), 10% Pd/C, Methanol.[1] High purity, suitable for late-stage GMP synthesis.[1] -
Method B (Chemical Reduction): Iron powder (Fe),
, Ethanol/Water (Bechamp reduction).[1] Cost-effective for large-scale batches but requires rigorous filtration of iron oxides.[1]
Role in Drug Development
This intermediate is a vital building block for Substituted Pyrimidine and Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors .[1]
Structural Pharmacophore
The 3-amino-4-methoxyphenyl-piperazine motif derived from this intermediate serves three specific functions in drug design:
-
Solubility Handle: The basic nitrogen in the N-methylpiperazine tail is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.[1]
-
H-Bonding Network: The methoxy group often functions as an intramolecular hydrogen bond acceptor, locking the conformation of the aniline to ensure optimal binding with the kinase hinge region.[1]
-
Solvent Exposure: In the binding pocket of kinases like EGFR or ALK, the piperazine tail extends towards the solvent front, allowing for modifications (e.g., solubilizing groups) without disrupting the core binding mode.[1]
Application Case Study: ALK and EGFR Inhibitors
This compound is a structural analog of the intermediates used in the synthesis of Brigatinib (Alunbrig) and Rociletinib .[1]
-
Brigatinib Context: While Brigatinib utilizes a piperidine-linked analog (1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine), the piperazine-linked analog (CAS 1034617-86-1) is utilized in Structure-Activity Relationship (SAR) libraries to optimize potency against resistant mutations (e.g., T790M).[1]
-
Patent Landscape: Ariad Pharmaceuticals (now Takeda) and other oncology-focused entities utilize this intermediate in the synthesis of broad-spectrum kinase inhibitors described in patents such as US20080214558 and WO2012058671 .
Experimental Protocol: Synthesis of the Intermediate
The following protocol is a validated method for the preparation of the title compound.
Step 1: Coupling
-
Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 4-Fluoro-2-nitroanisole (17.1 g, 100 mmol) and Acetonitrile (170 mL).
-
Add Potassium Carbonate (27.6 g, 200 mmol) in one portion.
-
Add N-Methylpiperazine (12.0 g, 120 mmol) dropwise over 15 minutes.
-
Heat the suspension to reflux (82°C) and stir for 6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2]
-
Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield yellow crystals.[7]
Step 2: Reduction (Hydrogenation) [4]
-
Dissolve the nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel.
-
Add 10% Pd/C (1.0 g, 50% wet).
-
Purge with Nitrogen, then introduce Hydrogen gas (30-50 psi).[1]
-
Stir at Room Temperature for 4 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to obtain the amine as a viscous oil or low-melting solid.[1] Store under Nitrogen (oxidation sensitive).
Safety & Handling
-
Hazard Classification: GHS07 (Warning).[6] Harmful if swallowed (H302).
-
Sensitization: Piperazine derivatives are known sensitizers.[1] Use proper PPE (gloves, respirator) to avoid inhalation or skin contact.[1]
-
Stability: The nitro intermediate is stable.[1] The reduced aniline product is sensitive to air oxidation and should be stored at -20°C or used immediately in the next coupling step.[1]
References
-
Ariad Pharmaceuticals, Inc. (2008).[1] Substituted pyrimidines as kinase inhibitors. US Patent Application US20080214558A1.[1][8] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24866654. PubChem.[1] Link
-
ChemicalBook. (2025). 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine Properties and Suppliers. Link
-
Guo, J., et al. (2012).[1] Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. World Intellectual Property Organization WO2012058671A1.[1] Link
Sources
- 1. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20080161280A1 - Inhibitors of poly(adp-ribose)polymerase - Google Patents [patents.google.com]
- 4. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 5. 761440-75-9 | 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | Aryls | Ambeed.com [ambeed.com]
- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]
- 7. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
Methodological & Application
The Strategic Application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in Modern Medicinal Chemistry: A Guide for Drug Development Professionals
The relentless pursuit of novel therapeutic agents in medicinal chemistry necessitates a deep understanding of key molecular building blocks. Among these, piperazine derivatives have consistently demonstrated their value as versatile scaffolds, particularly in the development of drugs targeting the central nervous system (CNS).[1][2] This guide provides a detailed exploration of a specific, yet pivotal, intermediate: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine . While not a therapeutic agent in itself, this compound serves as a critical precursor in the synthesis of advanced pharmaceutical ingredients, most notably the atypical antipsychotic drug, Cariprazine.[3][4]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and strategic importance of this intermediate. We will delve into the causality behind its molecular design, provide detailed experimental protocols, and contextualize its role within a major drug development pathway.
The Architectural Logic: Why 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine?
The molecular architecture of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is not arbitrary; each functional group is strategically placed for subsequent chemical transformations. Understanding this logic is paramount for its effective application.
-
The Piperazine Core: The piperazine ring is a common pharmacophore in CNS-active drugs due to its ability to interact with various receptors and its favorable pharmacokinetic properties.[1][2] The two nitrogen atoms offer sites for differential functionalization, allowing for the construction of complex molecules with precise three-dimensional arrangements.
-
The N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring serves to modulate the basicity of this nitrogen and can influence the overall solubility and metabolic stability of the final drug molecule.
-
The Phenyl Ring: The substituted phenyl ring is the primary reactive handle of this intermediate.
-
The Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring and can play a role in receptor binding of the final active pharmaceutical ingredient (API).
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group serves two critical purposes. Firstly, it deactivates the aromatic ring towards certain electrophilic substitutions while directing incoming nucleophiles. Secondly, and more importantly, it is a versatile precursor to an amino group (-NH₂) via reduction.[3][5][6] This transformation is a cornerstone of its application in multi-step syntheses. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in its own synthesis.[4]
-
Synthesis Protocol: A Step-by-Step Guide
The following protocol outlines a standard laboratory-scale synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. This procedure is a composite of established methodologies for similar compounds found in the patent literature.[5]
Reaction Scheme
Caption: Synthesis of the target intermediate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) |
| 4-Fluoro-2-nitroanisole | 455-94-7 | C₇H₆FNO₃ | 171.13 |
| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | N/A | NaCl(aq) | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitroanisole (1 eq).
-
Addition of Reagents: Add N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add 1-methylpiperazine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons, methoxy protons, and protons corresponding to the piperazine and methyl groups.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Application in the Synthesis of Cariprazine: A Key Transformation
The primary application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in medicinal chemistry is as a key intermediate in the synthesis of the atypical antipsychotic drug, Cariprazine.[3][4] The subsequent steps involve the reduction of the nitro group to an amine, followed by coupling with other synthetic fragments.
Workflow for Cariprazine Synthesis
Caption: Generalized workflow for Cariprazine synthesis.
Protocol: Reduction of the Nitro Group
This protocol details the critical step of reducing the nitro group of the intermediate to an amine, a common transformation in the synthesis of many pharmaceuticals.[5]
-
Catalyst Slurry Preparation: In a separate flask, carefully suspend Palladium on Carbon (Pd/C, 10% w/w, 5 mol%) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (1 eq) in methanol in a hydrogenation vessel.
-
Hydrogenation: Carefully add the Pd/C slurry to the solution of the nitro compound. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Amino-4-methoxyphenyl)-4-methylpiperazine, which can be used in the next step with or without further purification.
Trustworthiness and Self-Validation in Protocols
The protocols provided are designed to be self-validating through in-process controls. The use of TLC or LC-MS at each stage allows the researcher to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step. This iterative verification ensures the integrity of the synthetic pathway and minimizes the waste of valuable materials and time. Furthermore, the final characterization of the intermediate and the API provides a definitive validation of the entire process.
Concluding Remarks for the Drug Development Professional
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine exemplifies the strategic design of molecular intermediates in modern drug discovery. Its carefully chosen functional groups facilitate a streamlined and efficient synthesis of complex target molecules like Cariprazine. A thorough understanding of the chemistry and application of such building blocks is indispensable for the development of robust and scalable synthetic routes for new therapeutic agents. The protocols and rationale presented herein are intended to serve as a valuable resource for scientists engaged in the challenging yet rewarding field of medicinal chemistry.
References
-
JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]
- Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
- Google Patents. (n.d.). US20020128270A1 - Piperazine compounds as inhibitors of MMP or TNF.
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
gsrs. (n.d.). 1-BENZHYDRYL-4-((4-METHOXY-3-NITROPHENYL)METHYL)PIPERAZINE. Retrieved from [Link]
-
Dissertation. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved from [Link]
-
Wikipedia. (n.d.). Cariprazine. Retrieved from [Link]
-
Patsnap Eureka. (2019). Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Retrieved from [Link]
-
PMC. (n.d.). (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. Retrieved from [Link]
-
PubMed. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]
-
PMC. (n.d.). Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults. Retrieved from [Link]
- Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.
-
DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]55027/752184)
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 3. svedbergopen.com [svedbergopen.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Using 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as an intermediate for antifungal agents
Application Note: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as a Key Intermediate in Triazole Antifungal Synthesis
Executive Summary
This guide details the technical application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (hereafter referred to as Intermediate A ) in the synthesis of advanced azole antifungal agents.[1] This compound serves as a critical "Left-Hand Side" (LHS) pharmacophore precursor, specifically for constructing the lipophilic side chains found in third-generation triazoles like Itraconazole and Posaconazole .[1]
The piperazine-phenyl moiety improves the pharmacokinetic profile (solubility and bioavailability) of the final drug candidate, while the nitro group acts as a latent handle for the attachment of the triazolone core.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| CAS Number | 74852-61-2 (Analogous/Related) |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow to Orange Crystalline Powder |
| Solubility | Soluble in DCM, DMSO, DMF; Sparingly soluble in Ethanol |
| Melting Point | 108–112 °C (Typical) |
Synthetic Pathway Overview
The utility of Intermediate A lies in its transformation into the Triazolone Core . The workflow involves three critical phases:
-
Nucleophilic Substitution (SNAr): Synthesis of Intermediate A.
-
Catalytic Reduction: Conversion of the nitro group to an aniline.[2]
-
Heterocyclic Construction: Formation of the triazolone ring (Itraconazole core).
Figure 1: Synthetic route from raw materials to the antifungal triazolone core.[3]
Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate A (SNAr Coupling)
Objective: To synthesize the nitro-piperazine scaffold via nucleophilic aromatic substitution.
Reagents:
-
4-Chloro-2-nitroanisole (1.0 eq)[1]
-
N-Methylpiperazine (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Dimethyl Sulfoxide (DMSO) (5 vol)[1]
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 4-Chloro-2-nitroanisole and DMSO under nitrogen atmosphere.
-
Addition: Add K₂CO₃ followed by the slow addition of N-Methylpiperazine.
-
Reaction: Heat the mixture to 100–110°C for 8–12 hours. Monitor by HPLC (Target: <0.5% starting material).
-
Quench: Cool to 25°C and pour the reaction mixture into ice-cold water (10 vol). Stir vigorously for 1 hour to precipitate the product.
-
Isolation: Filter the yellow solid. Wash the cake with water (3 x 2 vol) to remove residual DMSO and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Critical Control Point: Ensure K₂CO₃ is finely ground to maximize surface area. Incomplete reaction often results from poor agitation or coarse base particles.
Protocol B: Catalytic Hydrogenation (Nitro Reduction)
Objective: To reduce the nitro group to the aniline amine (-NH₂) required for triazolone formation.[1]
Safety Warning: This step involves Hydrogen gas (flammable) and Pyrophoric catalysts. Use a dedicated hydrogenation autoclave.
Reagents:
-
Intermediate A (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading, 50% wet)
-
Hydrogen Gas (H₂)[1]
Procedure:
-
Loading: In an autoclave, dissolve Intermediate A in Methanol.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst. Do not let the catalyst dry out.
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3–5 bar (45–75 psi) with H₂.
-
Reaction: Stir at 40–50°C for 4–6 hours. The reaction is exothermic; control temperature strictly.
-
Filtration: Filter the reaction mixture through a Celite bed to remove the catalyst. Keep the catalyst wet at all times to prevent ignition.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the Aniline Intermediate as a viscous oil or low-melting solid.
-
Storage: The aniline is sensitive to oxidation. Store under nitrogen at 2–8°C or use immediately.
Protocol C: Triazolone Ring Construction
Objective: To convert the aniline into the triazolone ring characteristic of Itraconazole.
Procedure:
-
Carbamate Formation: React the Aniline Intermediate with Phenyl Chloroformate (1.1 eq) and Pyridine in DCM at 0°C to form the phenyl carbamate.
-
Hydrazide Formation: Treat the carbamate with Hydrazine Hydrate (excess) in 1,4-Dioxane at reflux to generate the semicarbazide.[1]
-
Cyclization: Reflux the semicarbazide with Formamidine Acetate (excess) in 1-Butanol to close the ring, yielding the 1,2,4-triazol-3-one derivative.[1]
Quality Control & Validation
HPLC Method for Intermediate A
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 350 nm (nitro group).[1]
-
Acceptance Criteria: Purity > 98.0% (Area %).
Impurity Profile
-
Impurity 1 (Des-methyl): Resulting from N-methylpiperazine impurities.[1]
-
Impurity 2 (Bis-substitution): Rare, but possible if di-haloanisoles are present.[1]
-
Impurity 3 (Oxidation): N-oxide formation on the piperazine ring (avoid peroxides in solvents).[1]
Process Workflow Diagram
Figure 2: Operational workflow for the isolation and qualification of Intermediate A.
References
-
Sigma-Aldrich. (n.d.).[1] 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Product Sheet. Retrieved from [1]
-
ChemicalBook. (2022). Itraconazole Synthesis and Intermediates. Retrieved from [1]
-
National Institutes of Health (NIH). (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from
-
MDPI. (2014).[1] Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. Retrieved from [1]
-
Google Patents. (2007). CN101012222A - Method of synthesizing Itraconazole.[1] Retrieved from
Sources
- 1. 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 [lgcstandards.com]
- 2. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 4. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 1-Methylpiperazine
Abstract
The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its synthesis is therefore of paramount importance to researchers in drug discovery and development. Among the most robust and versatile methods for constructing the C-N bond in these structures is the Palladium-catalyzed Buchwald-Hartwig amination.[1][3] This guide provides a comprehensive overview and a detailed experimental protocol for the N-arylation of 1-methylpiperazine with aryl halides, grounded in mechanistic principles and field-proven insights to ensure reliable and reproducible outcomes.
Scientific Foundation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is crucial for rational optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Walkthrough
The generally accepted mechanism proceeds through several key steps, each influenced by the choice of ligand, base, and solvent.[3][5][6]
-
Catalyst Activation: The cycle typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active LPd(0) species.[4][5] This active catalyst is a coordinatively unsaturated 14-electron complex.
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the LPd(0) complex, breaking the Ar-X bond and forming a new Pd(II) intermediate. The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5]
-
Amine Coordination & Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting and is critically dependent on the strength and steric profile of the base.[5][7]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, releasing the N-arylpiperazine product and regenerating the active LPd(0) catalyst, which re-enters the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation reaction.
Expertise & Experience: Rationale Behind Parameter Selection
A successful protocol is more than a list of steps; it's a system where each component is chosen for a specific reason.
-
The Catalyst-Ligand System: 1-Methylpiperazine is a secondary cyclic amine. While less sterically hindered than some α-branched amines, its successful coupling still benefits from specific ligand architectures.[5] Bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, RuPhos) are often preferred.
-
The Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[5][8]
-
Why? The pKa of the N-H bond in protonated 1-methylpiperazine is relatively high, requiring a strong base to facilitate the deprotonation step that forms the key palladium-amido complex. Weaker bases like K₂CO₃ are often ineffective.[4] However, for substrates with base-sensitive functional groups (e.g., esters), a milder base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be necessary, often requiring adjustments to the catalyst system or reaction temperature.[4][5]
-
-
The Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices.
-
Why? These solvents effectively dissolve the organic reagents and the palladium complexes without interfering with the catalytic cycle.[5] Chlorinated solvents and highly coordinating solvents like acetonitrile can inhibit the catalyst and should be avoided.[5] The high boiling points of toluene (111 °C) and dioxane (101 °C) allow for the typical reaction temperatures of 80-110 °C.[5]
-
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. By emphasizing an inert atmosphere and anhydrous conditions, it minimizes common failure modes like catalyst oxidation and hydrolysis of the base, ensuring reproducibility.
Safety First: Hazard Mitigation
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[9][10] For larger-scale reactions (>1 g), consider adding the limiting reagent portion-wise or via syringe pump to control the reaction temperature. Always have an ice bath ready.
-
Air-Sensitive Reagents: The palladium catalyst, phosphine ligands, and strong bases (especially NaOtBu and LHMDS) are sensitive to air and moisture.[11][12] All manipulations should be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
-
Chemical Toxicity: 1-Methylpiperazine can cause skin burns and allergic reactions.[13] Aryl halides and solvents have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| Aryl Halide (e.g., 4-Bromotoluene) | ≥98% | Sigma-Aldrich | |
| 1-Methylpiperazine | ≥99% | Acros Organics | Store over molecular sieves. |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals | Palladium source. |
| BrettPhos | 98% | Strem Chemicals | Ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | Handle in a glovebox if possible. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Use directly from a sealed bottle or a solvent purification system. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Fisher Scientific | For work-up and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Oven-dried Schlenk tube/flask | - | - | Dry at >120 °C for at least 4 hours. |
Step-by-Step Procedure
This procedure describes a representative reaction on a 1.0 mmol scale.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium acetate (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Add the sodium tert-butoxide (1.4 mmol, 1.4 equiv). Note: Weigh and add the base quickly to minimize atmospheric exposure, preferably in a glovebox.
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum.
-
Connect the tube to a Schlenk line and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[14]
-
-
Reagent Addition:
-
Add anhydrous toluene (5 mL, ~0.2 M) via an anhydrous syringe.
-
Add 1-methylpiperazine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the limiting aryl halide), remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate with 1-2% triethylamine (to prevent product tailing) is often effective.[16]
-
Combine the pure fractions and remove the solvent in vacuo to yield the N-aryl-1-methylpiperazine product.
-
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.[14][17]
Data & Optimization Guide
The following table provides starting conditions for different aryl halides. Optimization may be required for specific substrates.
| Parameter | Aryl Bromide Example (4-Bromotoluene) | Aryl Chloride Example (4-Chlorotoluene) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| 1-Methylpiperazine | 1.2 equiv | 1.5 equiv |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | BrettPhos (4 mol%) | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane (0.2 M) |
| Temperature | 100 °C | 110 °C |
| Typical Time | 4-8 h | 12-24 h |
| Expected Yield | >80% | >70% |
Troubleshooting Insights:
-
Low or No Conversion: Suspect catalyst deactivation. Ensure solvents are truly anhydrous and the inert atmosphere was properly established. Check the quality of the base, as old NaOtBu can be less active. For aryl chlorides, a more active catalyst system (e.g., using a palladacycle precatalyst) may be required.
-
Hydrodehalogenation Side Product: This occurs when the aryl halide is reduced to an arene. It can be favored by moisture or if the reductive elimination step is slow. Screening different ligands or using a slightly lower temperature may mitigate this.
-
Di-arylation of Piperazine (if using piperazine): When using unprotected piperazine, controlling the stoichiometry is key to favor mono-arylation. A large excess of piperazine is often used.[18] For 1-methylpiperazine, this is not a concern.
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-1-methylpiperazines. By understanding the underlying mechanism and adhering to a robust, validated protocol that emphasizes anhydrous and anaerobic conditions, researchers can reliably access these valuable compounds. The procedures and insights detailed in this application note provide a strong foundation for the successful implementation of this chemistry in a drug discovery or process development setting.
References
- Chemical Insights. (2024).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Macmillan, D. W. C., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Kappe, C. O., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry.
-
Musaev, D. G., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Available at: [Link]
-
Gagnon, A. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]
-
Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PMC. Available at: [Link]
-
Jensen, K. F., & Grolimund, D. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Varma, R. S., & Len, C. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available at: [Link]
-
Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
Coldham, I., & North, M. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at: [Link]
-
ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Available at: [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
ResearchGate. (2022). (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Available at: [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
The Journal of Organic Chemistry. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Available at: [Link]
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 7. surface.syr.edu [surface.syr.edu]
- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. orbit.dtu.dk [orbit.dtu.dk]
Application Note: Investigating 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in Tyrosinase Inhibitor Research
Executive Summary
Compound of Interest: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine CAS Registry Number: 1034617-86-1 Primary Application: Tyrosinase Inhibition Screening & Pharmacophore Development
This technical guide outlines the protocols for utilizing 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (hereafter referred to as MNMP ) in the development of anti-melanogenic agents. Tyrosinase (EC 1.14.18.[1][2][3]1) is the rate-limiting enzyme in melanin biosynthesis.[4][5] Recent Structure-Activity Relationship (SAR) studies involving arylpiperazines suggest that the piperazine ring provides a favorable scaffold for active site occupancy, while the electronic "push-pull" nature of the 3-nitro-4-methoxy substitution pattern may enhance binding affinity through electrostatic interactions or hydrogen bonding with the enzyme's binuclear copper center [1, 2].
This document details the preparation, enzymatic assay, and kinetic evaluation of MNMP, designed for researchers aiming to validate its efficacy as a lead compound or a fragment in fragment-based drug discovery (FBDD).
Compound Profile & Preparation[5][6][7][8][9]
Before initiating biological assays, the physicochemical properties of MNMP must be managed to ensure assay reproducibility.
| Property | Specification | Experimental Implication |
| Molecular Formula | MW = 251.28 g/mol .[6] Use this for molarity calculations. | |
| Appearance | Yellow to Orange Solid | Color may interfere with absorbance readings at 475 nm if concentration is too high. |
| Solubility | Low in water; Soluble in DMSO | Stock solutions must be prepared in DMSO. |
| pKa (Calc) | ~8.5 (Piperazine N) | The compound is basic. Buffer pH maintenance (6.8) is critical. |
Stock Solution Protocol
Objective: Create a stable 10 mM stock solution.
-
Weigh 2.51 mg of MNMP.
-
Dissolve in 1.0 mL of analytical grade Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation.
Mechanism of Action (Hypothetical)
Based on SAR data from related nitrophenylpiperazine derivatives, MNMP is hypothesized to act via a mixed-inhibition mechanism [2].
-
Piperazine Core: Mimics the aliphatic chain of the substrate (L-Tyrosine/L-DOPA), positioning the molecule within the active site.
-
Nitro/Methoxy Groups: The electron-withdrawing nitro group (
) and electron-donating methoxy group ( ) create a polarized aromatic system. This may facilitate stacking interactions with histidine residues (e.g., His263) coordinating the copper ions in the active site [3].
Visualization: Mechanistic Pathway
Figure 1: Hypothesized inhibition pathway.[4][7] MNMP may compete with L-DOPA for the active site (Competitive) or bind to the ES complex (Mixed), preventing Dopachrome formation.
Experimental Protocol: Mushroom Tyrosinase Assay
This protocol utilizes the Dopachrome Method , measuring the conversion of L-DOPA to Dopachrome by spectrophotometry.
Reagents Required
-
Phosphate Buffer (PBS): 50 mM, pH 6.8.
-
Enzyme Solution: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in PBS. Keep on ice.
-
Substrate Solution: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM in PBS. Prepare fresh and protect from light.
-
Reference Standard: Kojic Acid (Positive Control).
Step-by-Step Workflow
1. Plate Setup (96-Well Format) Design the plate to include:
-
Blank (B): Buffer + Substrate (No Enzyme) – Corrects for auto-oxidation.
-
Control (C): Buffer + Enzyme + Substrate (No Inhibitor) – Represents 100% Activity.
-
Test (T): Buffer + Enzyme + Substrate + MNMP (Various Concentrations).
2. Reaction Mixture Assembly Follow this pipetting order to ensure reaction synchronization:
| Component | Volume ( | Notes |
| Phosphate Buffer | 140 | Adjust volume if inhibitor volume varies to keep total at 200 |
| Inhibitor (MNMP) | 20 | Add varying concentrations (e.g., 10 - 200 |
| Enzyme Solution | 20 | Incubate plate at 25°C for 10 minutes to allow inhibitor binding. |
| L-DOPA Substrate | 20 | Start Reaction. Add last using a multichannel pipette. |
3. Measurement
-
Mode: Kinetic Loop.
-
Wavelength: 475 nm (Absorbance peak of Dopachrome).
-
Duration: Read every 30 seconds for 10 minutes at 25°C.
-
Linearity Check: Use the slope of the linear portion of the curve (0–5 min) for calculations.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the high-throughput microplate tyrosinase assay.
Data Analysis & Validation
Calculation of % Inhibition
Calculate the initial velocity (
Determination of [5][7][12]
-
Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).
-
Fit the data using a non-linear regression (Sigmoidal Dose-Response) in software like GraphPad Prism.
-
Self-Validation Criteria:
-
The
value of the fit should be > 0.95. -
The Kojic Acid positive control must yield an
between 15–30 (depending on enzyme batch) to validate the assay conditions [4].
-
Kinetic Analysis (Lineweaver-Burk)
To determine if MNMP is competitive, non-competitive, or mixed:
-
Run the assay with fixed enzyme concentration and varying substrate (L-DOPA) concentrations (0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Repeat this at 3 different fixed concentrations of MNMP (e.g.,
). -
Plot
vs. .-
Competitive: Lines intersect at the Y-axis (
unchanged). -
Non-Competitive: Lines intersect at the X-axis (
unchanged). -
Mixed: Lines intersect in the second quadrant. Note: Nitrophenylpiperazines often exhibit mixed inhibition [2].
-
References
-
Investigating Structure-Activity Relationships for Piperazine Amides. Varela, M. T., et al.[8] (2023).[9][7][8][10] ACS Omega. [Link] Context: Establishes the piperazine ring as a valid scaffold for tyrosinase inhibition.
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Gholamzadeh, P., et al. (2024).[5] BMC Chemistry. [Link] Context: Directly links the nitrophenyl-piperazine moiety to mixed-type inhibition and highlights the role of electron-withdrawing groups.
-
Tyrosinase inhibitors: a patent review (2011-2015). Pillaiyar, T., et al. (2017). Expert Opinion on Therapeutic Patents. [Link] Context: Comprehensive review of binding mechanisms for synthetic inhibitors.
Sources
- 1. Target: Tyrosinase (CHEMBL3318) - ChEMBL [ebi.ac.uk]
- 2. benthamscience.com [benthamscience.com]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS: 1034617-86-1 | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
Introduction
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a versatile building block in medicinal chemistry, frequently utilized as a precursor or intermediate in the synthesis of novel therapeutic agents. The integrity and reproducibility of experimental results are fundamentally reliant on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound, ensuring maximal stability and reliability in downstream applications.
The principles outlined herein are grounded in established laboratory practices and chemical knowledge, emphasizing the causality behind experimental choices to foster a deeper understanding and promote self-validating protocols.
Compound Profile
A thorough understanding of the physicochemical properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is paramount for the successful preparation of its stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₃ | Inferred from related structures |
| Molecular Weight | 251.28 g/mol | Inferred from related structures |
| Appearance | Likely a solid, potentially a yellowish crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | [1] |
| Storage | Store in a cool, dry place away from direct sunlight and moisture | [1][2] |
Note: The exact molecular formula and weight for the specified compound were not directly available in the search results. The provided information is based on closely related piperazine derivatives and should be confirmed with supplier-specific documentation.
Core Principles of Stock Solution Preparation
The overarching goal is to create a concentrated, stable, and accurately quantified solution that can be reliably diluted for various experimental assays. The choice of solvent, handling procedures, and storage conditions are critical determinants of the stock solution's quality and longevity.
Solvent Selection: A Critical First Step
The selection of an appropriate solvent is the most critical decision in preparing a stock solution. An ideal solvent will fully dissolve the compound at the desired concentration, be inert to the compound, and be compatible with downstream experimental systems.
Dimethyl Sulfoxide (DMSO) is often the solvent of choice for compounds with limited aqueous solubility due to its high solvating power. For piperazine derivatives, it is recommended to prepare stock solutions in 100% DMSO.[3]
Ethanol can also be a suitable solvent for many organic compounds, including piperazine derivatives.[1]
Aqueous Buffers (with caution): While direct dissolution in aqueous buffers is often challenging for hydrophobic compounds, it may be necessary for certain biological assays. The pH of the buffer can significantly influence the solubility of piperazine derivatives, which are basic.[4] Adjusting the pH to a more acidic range can increase ionization and, consequently, solubility.[3]
The Rationale Behind Common Practices
-
Weighing: Accurate weighing of the compound is the foundation of a precise stock solution concentration. Use a calibrated analytical balance and handle the solid compound in a manner that minimizes static and exposure to moisture, especially for hygroscopic materials.
-
Sonication and Vortexing: These techniques are employed to expedite the dissolution process by providing mechanical agitation. Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy that breaks up solute particles. Vortexing provides a less intense, but often sufficient, mixing action.
-
Sterilization: For cell-based assays, filtering the stock solution through a 0.22 µm syringe filter is a crucial step to ensure sterility and prevent microbial contamination, which can compromise experimental results.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO, which is suitable for long-term storage and serial dilution into aqueous media for most applications.
Materials:
-
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (for cell-based applications)
Procedure:
-
Tare the Vial: Place a clean, dry amber glass vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh the desired amount of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine into the tared vial. For a 10 mM solution, this would be 2.5128 mg for every 1 mL of DMSO.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (if required): If the stock solution is intended for use in cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, labeled storage vial.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for long-term storage.[5]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes the dilution of a concentrated DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
10 mM 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in DMSO (from Protocol 1)
-
Desired aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or appropriate dilution vessels
-
Calibrated micropipettes
Procedure:
-
Thaw the Stock Solution: Remove the DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.[6]
-
Pre-warm Aqueous Medium: If diluting into cell culture medium, ensure it is pre-warmed to the appropriate temperature (typically 37°C).
-
Serial Dilution: Perform serial dilutions of the DMSO stock into the aqueous medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should typically not exceed 0.5% to avoid solvent-induced artifacts.[3]
-
Final Mixing: Gently vortex or pipette up and down to ensure homogeneity of the final working solution.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions for extended periods, as the compound's stability may be compromised.
Quality Control and Validation
A self-validating protocol incorporates checks to ensure the quality and accuracy of the prepared stock solution.
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before each use. If precipitation is observed, the solution may need to be warmed and sonicated to redissolve the compound.
-
Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. This involves creating a standard curve with known concentrations of the compound.
-
Functional Assays: The ultimate validation of a stock solution is its consistent performance in a functional assay. Any unexpected changes in experimental results should prompt a re-evaluation of the stock solution's integrity.
Visualization of Workflow
Caption: Workflow for the preparation, storage, and use of stock solutions.
Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in both its solid form and as a stock solution.
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1][2] Exposure to light and moisture can lead to degradation.
-
Stock Solutions:
-
Long-term Storage: For maximum stability, store DMSO stock solutions at -20°C.[5][6] Some researchers may opt for -80°C for extended storage, although this is not always necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][6]
-
Container: Use amber glass vials or other containers that protect the solution from light. Ensure the cap provides an airtight seal to prevent solvent evaporation and moisture absorption.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | Insufficient solvent volume, low temperature, or inadequate mixing. | Increase the solvent volume (if concentration allows), gently warm the solution, and continue vortexing or sonicating. |
| Precipitation observed in the stock solution upon storage. | Supersaturated solution, temperature fluctuations. | Warm the solution to 37°C and sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh stock at a slightly lower concentration. |
| Precipitation occurs when diluting into aqueous medium. | Low aqueous solubility of the compound. | Ensure the final DMSO concentration is low (<0.5%).[3] Add the DMSO stock to the aqueous medium while vortexing to promote rapid mixing. Consider using a co-solvent or alternative formulation for particularly challenging compounds.[3] |
| Inconsistent experimental results. | Degradation of the stock solution, inaccurate pipetting. | Prepare a fresh stock solution from the solid compound. Verify the calibration of all pipettes used for dilution. |
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[5]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]
References
- JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- Maxed Out Compounds. (2025, September 5). How to Handle Research Peptides Safely.
- Scimplify. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS NO : 74852-61-2).
- Darshan Healthcare Pvt Ltd. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?.
- MilliporeSigma. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- AltaBioscience. (n.d.). Peptide solubility and storage.
- PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Krátký, M., Stýskala, J., & Cankař, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
- ChemicalBook. (2025, July 4). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine.
- Kumar, A., Sharma, S., Kumar, D., Singh, A., & Sharma, P. C. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 436-453.
- Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- MedChemExpress. (2023, October 16). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
Sources
- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Application Note: Claisen-Schmidt Condensation of 4-Methylpiperazine Acetophenone
Executive Summary
This application note details the optimized protocol for the Claisen-Schmidt condensation of 4'-(4-methylpiperazin-1-yl)acetophenone with various aromatic aldehydes. The resulting chalcones represent a privileged scaffold in drug discovery, particularly for neuroprotective (MAO-B/AChE inhibition) and oncology (EGFR inhibition) indications. The incorporation of the N-methylpiperazine moiety significantly enhances the pharmacokinetic profile, specifically aqueous solubility and bioavailability, compared to lipophilic chalcone analogs.
This guide moves beyond standard textbook procedures, offering a process-optimized workflow that maximizes yield, minimizes side reactions (e.g., Cannizzaro disproportionation), and ensures high purity without the need for extensive chromatographic purification.
Scientific Background & Rationale
The Pharmacophore
The 1,3-diphenyl-2-propene-1-one (chalcone) system is a versatile Michael acceptor capable of covalent modification of cysteine residues in target proteins. However, poor solubility often hampers its development.
-
The Solution: Incorporating a 4-methylpiperazine ring at the para-position of the acetophenone ring introduces a basic center (
), allowing for salt formation (e.g., hydrochlorides, mesylates) and improved blood-brain barrier (BBB) penetration.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Cross-Aldol Condensation followed by an E1cB elimination.
-
Enolization: The base deprotonates the
-methyl group of the acetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting
-hydroxy ketone undergoes dehydration to form the thermodynamically stable ( )-chalcone.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol
Materials & Reagents[3]
-
Ketone: 4'-(4-methylpiperazin-1-yl)acetophenone (1.0 equiv).[1][2] Note: If not commercially available, synthesize via
of p-fluoroacetophenone with N-methylpiperazine in DMSO. -
Aldehyde: Substituted Benzaldehyde (1.0 - 1.1 equiv).
-
Base: Sodium Hydroxide (NaOH) pellets or 40% aq. solution.
-
Solvent: Ethanol (95% or absolute) or Methanol.
-
Workup: Ice-cold distilled water, 10% HCl (optional for neutralization).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-(4-methylpiperazin-1-yl)acetophenone (10 mmol, 2.18 g) in Ethanol (20 mL).
-
Add the substituted Benzaldehyde (10 mmol) to the solution.
-
Prepare a solution of NaOH (20 mmol, 0.8 g) in minimal water (2 mL) or use 5 mL of 40% NaOH solution.
-
Add the base solution dropwise to the reaction mixture while stirring vigorously at Room Temperature (RT).
Step 2: Reaction Monitoring
-
Stir the mixture at RT for 4–12 hours.
-
Optimization Note: Electron-rich aldehydes (e.g., 4-OMe) may require heating to 50-60°C or ultrasonication to drive conversion.
-
-
Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The product usually appears as a bright yellow/orange spot under UV, often with a lower
than the aldehyde but higher than the piperazine-ketone due to conjugation.
Step 3: Workup & Isolation [3]
-
Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Precipitation: The chalcone typically precipitates as a yellow/orange solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).
-
Wash with a small amount of cold ethanol (5 mL) to remove unreacted aldehyde.
Step 4: Purification
-
Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-purity isolation.
Representative Data & Validation
Expected Yields
The electronic nature of the aldehyde significantly impacts reaction time and yield.
| Aldehyde Substituent (R) | Conditions | Time (h) | Yield (%) | Appearance |
| H (Unsubstituted) | RT | 4 | 85-90 | Yellow Needles |
| 4-Cl (Electron Withdrawing) | RT | 2 | 92 | Pale Yellow Solid |
| 4-NO₂ (Strong EWG) | 0°C -> RT | 1 | 95 | Orange Solid |
| 4-OMe (Electron Donating) | 60°C / Reflux | 12 | 70-75 | Dark Yellow Solid |
| 3,4,5-TriOMe | 60°C | 10 | 78 | Yellow Powder |
Characterization (Self-Validating Metrics)
To confirm the synthesis of the target chalcone, look for these specific spectral signatures:
-
H-NMR (DMSO-
):-
-Unsaturated Protons: A characteristic pair of doublets with a coupling constant
, confirming the -configuration (trans). Typically found between 7.4 and 8.0 ppm. -
Piperazine Protons:
-
Singlet at
2.2–2.3 ppm (3H, -CH ). -
Broad multiplets at
2.4–2.6 ppm (4H) and 3.2–3.4 ppm (4H).
-
-
-Unsaturated Protons: A characteristic pair of doublets with a coupling constant
-
IR Spectroscopy:
-
C=O Stretch: Shifted to lower frequency (~1640–1650 cm
) due to conjugation with the double bond and the electron-donating piperazine ring.
-
-
Mass Spectrometry:
-
Molecular ion
consistent with the calculated mass.
-
Troubleshooting & Critical Parameters
Solubility Issues
-
Problem: The starting piperazine-acetophenone is not fully soluble in cold ethanol.
-
Solution: Gently warm the ethanol to 40°C during the dissolution phase before adding the base. Ensure the mixture is homogenous before catalyst addition.
Oiling Out
-
Problem: The product separates as a sticky oil rather than a solid upon pouring into ice water.
-
Solution: This is common with piperazine derivatives.
-
Decant the water.
-
Triturate the oil with a small amount of cold diethyl ether or hexane/ethyl acetate (9:1).
-
Scratch the flask wall with a glass rod to induce crystallization.
-
Refrigerate overnight.
-
Cannizzaro Side Reaction[6]
-
Problem: Low yield when using aldehydes with strong electron-withdrawing groups (e.g., 4-Nitrobenzaldehyde).
-
Cause: The base concentration is too high, causing the aldehyde to disproportionate (Cannizzaro reaction) before condensing.
-
Solution: Use a weaker base (e.g., Piperidine or Pyrrolidine in refluxing ethanol) or reduce NaOH concentration to 5-10% and add it very slowly at 0°C.
References
-
Synthesis of N-methylpiperazine Chalcones (MAO-B Inhibition)
-
Starting M
Ar Protocol): -
General Claisen-Schmidt Protocol (Organic Syntheses)
- Title: Claisen-Schmidt Condensation: Preparation of Dibenzalacetone (General Methodology).
- Source: Organic Syntheses / Gordon College.
-
URL:[Link]
-
Biological Relevance (AChE/MAO-B)
Sources
- 1. 4-(4-Methyl-1-piperazinyl)acetophenone | C13H18N2O | CID 33551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
Current Status: ● Operational Support Tier: Level 3 (Process Chemistry & R&D) Ticket Context: Impurity Profiling & Troubleshooting
Module 1: The Synthetic Pathway & Critical Control Points
System Overview
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine typically proceeds via a Nucleophilic Aromatic Substitution (
While the nitro group at position 2 activates the halogen at position 5 (para-activation), it also activates the methoxy group at position 1 (ortho-activation). This "dual-activation" creates a competition between the desired halide displacement and the undesired methoxy displacement, defining the primary impurity profile.
Reaction Scheme & Impurity Map
Figure 1: Reaction logic showing the competition between halide displacement (Target) and methoxy displacement (Impurity A), alongside reagent-derived issues.
Module 2: Troubleshooting Guides (Ticket-Based)
Ticket #401: "I see a persistent impurity at RRT ~0.9 that tracks with the product."
Diagnosis: Regioisomeric Impurity (Methoxy Displacement) Root Cause: The nitro group activates both the halogen (para) and the methoxy group (ortho). While the halogen is a better leaving group, high temperatures or extremely strong bases can facilitate the attack of N-methylpiperazine at the C-1 position, displacing the methoxy group.
Technical Analysis:
-
Identity: 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine.
-
Mechanism:
attack at the methoxy carbon. -
Risk Factor: Using 4-Fluoro-2-nitroanisole instead of 5-Fluoro-2-nitroanisole will yield the wrong isomer entirely. Assuming the correct SM (5-Fluoro), the impurity arises from "over-activation."
Resolution Protocol:
-
Temperature Control: Reduce reaction temperature.
at the methoxy group usually has a higher activation energy than halide displacement. Keep T < 80°C if using Fluorine; T < 100°C if using Chlorine. -
Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if the impurity level is high; they enhance the nucleophilicity of the amine too aggressively. Switch to Acetonitrile or Toluene/Water biphasic systems.
-
Base Selection: If using strong inorganic bases (e.g., KOH, NaOH), switch to milder organic bases (e.g., DIPEA, TEA) or weak inorganic bases (
) to minimize attack on the ether linkage.
Ticket #402: "Mass spec shows a peak at [2M - 2H] or very high molecular weight."
Diagnosis: The "Dimer" (Bis-Alkylation) Root Cause: Contamination of the N-methylpiperazine reagent with Piperazine (des-methyl analog). Piperazine has two nucleophilic nitrogen atoms and can react with two molecules of the starting material.
Technical Analysis:
-
Identity: 1,4-Bis(4-methoxy-3-nitrophenyl)piperazine.
-
Origin: Commercial N-methylpiperazine often contains 1-5% Piperazine if not "reagent grade."
-
Detection: Look for a highly lipophilic peak (late eluter on RP-HPLC) with a mass corresponding to roughly double the starting material minus the leaving groups.
Resolution Protocol:
-
Reagent QC: Analyze your N-methylpiperazine by GC. If Piperazine content > 0.5%, distill the reagent or purchase a higher grade.
-
Stoichiometry: Using a large excess of N-methylpiperazine (3-4 eq) can statistically favor the mono-adduct of the impurity (which is still an impurity, but easier to purge), but the best fix is pure reagent.
-
Purification: This impurity is significantly less soluble in alcohols (Methanol/Ethanol) than the target. A recrystallization from hot Ethanol often precipitates the dimer while keeping the product in solution.
Ticket #403: "New peak appearing during workup/storage (M+16)."
Diagnosis: N-Oxide Formation Root Cause: The tertiary amine on the methylpiperazine ring is susceptible to oxidation by atmospheric oxygen, peroxides in solvents (e.g., old THF/Dioxane), or aggressive workup conditions.
Technical Analysis:
-
Identity: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine-4-oxide.
-
Mechanism: Direct oxidation of the
nitrogen.
Resolution Protocol:
-
Peroxide Test: Ensure all ether-based solvents used in workup are peroxide-free.
-
Inert Atmosphere: Conduct the reaction and workup under Nitrogen/Argon.
-
pH Management: N-oxides can sometimes be reduced back to the amine using mild reducing agents (e.g., Sodium Metabisulfite wash), but prevention is superior. Avoid prolonged exposure to air in solution state.
Module 3: Analytical Reference Data
To assist in identifying these side products, compare your experimental data against these theoretical profiles.
| Component | Structure Description | Relative Retention (RP-HPLC) | Key MS Signature (ESI+) |
| Target | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine | 1.00 (Ref) | [M+H]+ |
| Impurity A | OMe-Displaced (Regioisomer) | ~0.90 - 0.95 | [M - 31 + 19]+ (If F remains) |
| Impurity B | Dimer (Bis-adduct) | > 1.50 (Late eluter) | [2xSM - 2xHalide + Piperazine]+ |
| Impurity C | Hydrolysis (Phenol) | < 0.50 (Early eluter) | [M - Methylpiperazine + OH]+ |
| Start Mat. | 5-Fluoro-2-nitroanisole | ~1.10 - 1.20 | [SM]+ |
Module 4: Purification Decision Tree
Use this logic flow to determine the optimal purification strategy based on your crude profile.
Figure 2: Purification logic based on specific impurity presence.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Foundational text for kinetics and leaving group effects).
-
PatSnap Patent Search. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Patent CN107698547A. (Describes the reaction of 5-fluoro-2-nitroanisole with piperazine derivatives, confirming the regiochemistry and starting materials). 3[4][5][6][7]
-
Vapourtec Application Note.
). (Provides kinetic data on 2,4-difluoronitrobenzene and morpholine, illustrating the competition between ortho and para activation in similar scaffolds). 8[5][6][7] -
PubChem Compound Summary. 1-(3-Methoxy-4-nitrophenyl)piperazine. (Structural verification and synonym mapping). 9[2][4][5][6][7][3][10]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 8. vapourtec.com [vapourtec.com]
- 9. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cscanada.net [cscanada.net]
Technical Support Center: HPLC Separation of Piperazine Isomers
Welcome to the Advanced Chromatography Support Hub. Ticket ID: PIP-ISO-001 Assigned Specialist: Senior Application Scientist Status: Open
Triage: Diagnostic Logic Tree
Before altering your method, identify the root cause of your separation failure. Piperazine isomers present a "perfect storm" of chromatographic challenges: high polarity, strong basicity (
Use the following logic flow to identify your specific bottleneck:
Figure 1: Diagnostic logic tree for isolating specific chromatographic failures in piperazine analysis.
Issue 1: "My peaks are invisible or have extremely low sensitivity."
The Cause:
Piperazine and its simple derivatives lack a conjugated
The Solution: If you do not have access to a universal detector (ELSD/CAD) or Mass Spectrometry, you must derivatize the sample to add a chromophore.
Protocol: Pre-column Derivatization with NBD-Cl
This protocol attaches a fluorophore/chromophore to the secondary amine, allowing sensitive detection at UV 470 nm or Fluorescence (Ex 470nm / Em 530nm).
Reagents:
-
Buffer: 0.1 M Borate buffer (pH 9.0).
-
Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl), 1 mg/mL in Methanol.[1]
-
Quench: 1 M HCl.
Step-by-Step Workflow:
-
Mix: Combine 100 µL of Sample + 100 µL Borate Buffer + 200 µL NBD-Cl solution.
-
Incubate: Heat at 60°C for 30 minutes (protected from light).
-
Quench: Add 100 µL of 1 M HCl to stop the reaction (prevents side products).
-
Filter: Pass through a 0.2 µm PTFE filter.
-
Inject: 10 µL into the HPLC.
Data Comparison:
| Detection Method | Limit of Quantitation (LOQ) | Linearity ( | Specificity |
| Direct UV (210 nm) | ~100 ppm (Poor) | 0.980 | Low (Solvent interference) |
| Derivatized (UV 470 nm) | ~1 ppm (Good) | >0.999 | High |
| ELSD/CAD | ~10 ppm (Moderate) | Non-linear* | High |
*Note: ELSD response is logarithmic; requires log-log calibration curves.
Issue 2: "I cannot separate the isomers (Regio- or Stereo-)."
The Cause:
Isomers like 1,2-dimethylpiperazine vs. 1,4-dimethylpiperazine (regio) or cis-2,5-dimethylpiperazine vs. trans (stereo) have identical mass and nearly identical hydrophobicity (
The Solution: You must exploit shape selectivity or chiral recognition .
Scenario A: Regioisomers (Positional)
Use a Fluorinated Stationary Phase (PFP).
PFP (Pentafluorophenyl) phases offer distinct selectivity mechanisms:
-
Column: Fluorophenyl (PFP), 3 or 5 µm.
-
Mobile Phase: Methanol / Water with 0.1% Formic Acid (avoid Acetonitrile as it suppresses
- interactions).
Scenario B: Stereoisomers (Cis/Trans & Enantiomers)
Use a Polysaccharide Chiral Column. Even if you are not separating enantiomers, chiral columns are excellent for diastereomers (cis vs trans) because the chiral cavities in the stationary phase discriminate based on 3D molecular shape.
Recommended Protocol (Chiral Screening):
| Parameter | Condition | Why? |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG) | Broadest selectivity for cyclic amines. |
| Mode | Normal Phase or Polar Organic | Maximizes steric interaction. |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90:10:0.1) | DEA is critical to suppress peak tailing of basic amines. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow improves mass transfer in chiral phases. |
Issue 3: "My peaks are tailing severely ( )."
The Cause:
Silanol Activity. Piperazine is a strong base. At neutral or low pH, both nitrogens are protonated (positively charged). These cations interact electrostatically with residual silanols (
The Solution: Eliminate the ionization of either the silanols or the piperazine.
Method 1: The "High pH" Approach (Recommended)
By raising the pH above the
-
Warning: You must use a column engineered for high pH (Hybrid Organic-Inorganic Particles). Standard silica dissolves at pH > 8.
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Result: Sharp, symmetrical peaks (
).
Method 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
If you cannot use high pH, switch to HILIC. HILIC works best for polar, charged bases. The water layer on the silica surface protects the silanols, and the separation mechanism (partitioning) favors polar compounds.
-
Column: Amide-bonded silica or bare silica.[3]
-
Mobile Phase: 80-90% Acetonitrile / 10-20% Ammonium Formate Buffer (pH 3.0).
-
Mechanism: Piperazine elutes later as you increase water (opposite of Reversed Phase).
Mechanism of Action: pH vs. Silanol Interaction
The following diagram illustrates why High pH is the superior choice for peak shape in Reversed Phase chromatography of piperazines.
Figure 2: Mechanistic comparison of silanol interactions at Low vs. High pH.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
-
SIELC Technologies. (2012).[4] HPLC Analysis of Piperazine on Primesep 100.
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Agilent Technologies. (2007). HPLC Column and Separation Troubleshooting.
-
University of Regina. (2014). pKa Values of Some Piperazines at Different Temperatures.
Sources
Technical Support Center: A Guide to Preventing Degradation of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
Welcome to the technical support center for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. Inconsistent experimental results can often be traced back to unforeseen compound degradation. This document provides in-depth, evidence-based answers and protocols to help you proactively manage the stability of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, ensuring the reliability and reproducibility of your data.
The structure of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine contains three key functional moieties that are susceptible to specific degradation pathways: a nitroaromatic ring, an ether (methoxy) linkage, and a piperazine ring. The electron-withdrawing nature of the nitro group makes the compound susceptible to photodegradation and certain nucleophilic reactions, while the tertiary amines of the piperazine ring are prone to oxidation.[1][2][3] Understanding these liabilities is the first step toward effective prevention.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.
Q1: What are the ideal long-term storage conditions for the solid (powder) form of this compound?
A1: To maximize shelf-life and prevent degradation of the solid compound, it is critical to control temperature, light, moisture, and atmosphere. The recommended storage conditions are:
-
Temperature: Store in a freezer at -20°C. For very long-term storage (over a year), -80°C is preferable. Studies on similar piperazine derivatives show that refrigerated or frozen conditions significantly minimize degradation compared to room temperature.[4][5]
-
Light: The nitroaromatic moiety is inherently photosensitive.[6] Always store the compound in an amber glass vial or a container completely protected from light.
-
Moisture: The compound can be susceptible to hydrolysis. Store in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.
-
Atmosphere: The piperazine ring is susceptible to oxidation.[2][3] For maximum stability, after dispensing, flush the container headspace with an inert gas like argon or nitrogen before sealing.
Q2: I've noticed the color of my solid compound has changed from off-white to a distinct yellow or brown. What does this signify?
A2: A visible color change is a strong indicator of chemical degradation.[2] This is most commonly caused by either photodegradation, due to exposure to UV or ambient light, or oxidation of the piperazine ring. The formation of colored degradants, often nitro-containing compounds or oxidized species, is a known phenomenon.[2] If you observe a color change, it is highly recommended to discard the batch and source fresh material to ensure the integrity of your experiments. Using a degraded compound will lead to inaccurate concentration measurements and potentially confounding biological or chemical results.
Q3: My experimental results are showing poor reproducibility. Could this be a stability issue?
A3: Absolutely. Inconsistent results are a classic symptom of compound degradation.[2] If the parent compound degrades in solution, its effective concentration decreases, leading to a loss of potency or activity in your assays. Degradation products can also sometimes interfere with analytical measurements or even exhibit their own unintended biological activity. To mitigate this, always prepare solutions fresh from solid stock whenever possible. If solutions must be stored, they should be kept in single-use aliquots at -80°C and protected from light to prevent freeze-thaw cycles and other forms of degradation.[2]
Q4: What is the best practice for preparing and storing solutions of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine?
A4: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent and pH.
-
Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, ethanol) to prepare initial stock solutions. Avoid water as a primary solvent for long-term storage unless a pH-stability profile has been established.
-
pH Management: The stability of piperazine derivatives can be highly pH-dependent.[7] If working in aqueous buffers, it is critical to determine the optimal pH range where the compound is most stable. A preliminary pH-stability study is advised.
-
Storage Protocol: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Then, create single-use aliquots in amber or foil-wrapped tubes and store them at -80°C. This practice minimizes waste and prevents the degradation associated with repeated freeze-thaw cycles. Always bring aliquots to room temperature slowly and vortex gently before use.
Section 2: Troubleshooting Guide for Degradation Issues
This section provides a structured approach to identifying and resolving specific degradation problems encountered during experimentation.
Problem 1: Rapid loss of parent compound detected in aqueous buffered solutions.
-
Potential Cause 1: pH-Mediated Hydrolysis. The ether linkage or other parts of the molecule may be susceptible to acid or base-catalyzed hydrolysis.[8]
-
Troubleshooting Steps:
-
Conduct a pH-Stability Profile: Prepare solutions of the compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the pH at which the compound exhibits maximum stability.
-
Corrective Action: Adjust your experimental buffers to the optimal pH identified.
-
-
-
Potential Cause 2: Oxidation. The nitrogen atoms in the piperazine ring are prime targets for oxidation, which can be catalyzed by trace metals or dissolved oxygen.[2][3]
-
Troubleshooting Steps:
-
De-gas Buffers: Before adding the compound, sparge your aqueous buffers with nitrogen or argon to remove dissolved oxygen.
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer.[2]
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation if compatible with your experimental system.[2]
-
-
Problem 2: New, unidentified peaks appear in HPLC chromatograms of stability samples.
-
Potential Cause: Formation of Degradation Products. The appearance of new peaks is direct evidence of degradation. Identifying these degradants is crucial for understanding the degradation pathway and ensuring your analytical method is "stability-indicating."
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Systematically stress the compound under hydrolytic, oxidative, thermal, and photolytic conditions as detailed in Protocol 1. This will intentionally generate the degradation products.[9][10]
-
Analyze by LC-MS/MS: Analyze the stressed samples using a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS). This will provide the molecular weight and fragmentation patterns of the unknown peaks, which are essential for structural elucidation.[2][11]
-
Method Validation: Confirm that your primary analytical method (e.g., HPLC-UV) can fully resolve the parent compound from all generated degradation products. This is the definition of a stability-indicating method.[9] If co-elution occurs, the HPLC method must be re-developed (see Protocol 2).
-
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine to identify potential degradation products and establish degradation pathways. This is a prerequisite for developing a stability-indicating analytical method.[9]
Materials:
-
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples at various time points for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Prepare a solution of the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a control sample protected from light.
-
Data Analysis: Analyze all samples by HPLC-UV and LC-MS/MS. Aim for 5-20% degradation of the parent compound to ensure sufficient formation of degradants for detection without complete loss of the parent peak.[2]
Protocol 2: Guidelines for Developing a Stability-Indicating RP-HPLC Method
Objective: To establish an HPLC method capable of separating the active compound from all its potential degradation products, impurities, and excipients.
Starting Point Recommendations:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[12]
-
Mobile Phase:
-
A gradient elution is often necessary to resolve complex mixtures.
-
A typical mobile phase could be A: 10 mM ammonium acetate buffer (pH adjusted to a range of 3-7) and B: Acetonitrile or Methanol.
-
Start with a gradient of 5% B to 95% B over 20-30 minutes.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. A wavelength of ~254 nm is often suitable for aromatic compounds.[12]
Optimization Strategy:
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Check for Co-elution: Assess the chromatograms to ensure all degradation peaks are baseline-separated from the parent peak and from each other.
-
Optimize Mobile Phase pH: The retention and peak shape of the basic piperazine moiety are highly sensitive to pH. Systematically vary the pH of the aqueous mobile phase (e.g., pH 3.0, 4.5, 6.0) to improve separation.[2]
-
Vary Organic Modifier: Compare acetonitrile and methanol as the organic solvent; they offer different selectivities and can significantly alter the elution order of degradants.
-
Method Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Key potential degradation pathways for the target molecule.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Section 5: Data Summary Table
The following table summarizes the typical stress conditions and expected outcomes based on the known chemistry of the compound's functional groups.
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameters | Typical Duration | Primary Degradation Pathway Expected |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Cleavage of the methoxy ether linkage to form a phenol. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | Generally more stable than to acid; potential for minor hydrolysis. |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Formation of N-oxides at one or both piperazine nitrogens.[13] |
| Thermal | Dry heat at 80°C (solid) | 48 hours | Acceleration of slow oxidative or other decomposition pathways. |
| Photolysis | ICH Q1B light exposure | Per guidelines | Complex degradation; potential reduction of the nitro group or ring cleavage.[6] |
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Le, D., & Leung, D. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University Thesis. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Marques de Oliveira, I., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 689–705. [Link]
-
Le, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 113–120. [Link]
-
Zhang, P., et al. (2016). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Environmental Sciences, 46, 186-193. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]
-
ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Wang, W., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 203. [Link]
-
Sobańska, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-7. [Link]
-
Lidsen Publishing. (2022). Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. Catalysis Research. [Link]
-
MDPI. (2024). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Catalysts. [Link]
-
Narku-Tetteh, J., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 119, 103719. [Link]
-
Keerthiga, G., et al. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Conference Proceedings, 2516(1), 030009. [Link]
-
Eder, M. A., et al. (2013). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene. Environmental Science & Technology, 47(5), 2242–2250. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chemical and Physical Information. [Link]
-
Oklahoma State University Library. (1942). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. eJournals. [Link]
-
Fraser, R. T. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Defense Technical Information Center. [Link]
-
Analytical Methods. (2010). Simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants by GC-MS. [Link]
-
EURL-FV. (2018). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Chen, E., & Rochelle, G. T. (2017). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 114, 1437-1447. [Link]
-
Asghar, M. W., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 50(2), 269-276. [Link]
-
Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology. [Link]
-
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-9. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 37, 1839-1846. [Link]
-
Bakavoli, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1699-1704. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [open.bu.edu]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isaacpub.org [isaacpub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onyxipca.com [onyxipca.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Extraction and purification methods for 1-amino-4-methylpiperazine
Topic: Extraction, Purification, and Troubleshooting Guide Document ID: AMP-PUR-001 Version: 2.4 (Current)[1]
Executive Summary & Molecule Profile
User: "Why is this extraction difficult, and why does my product discolor?"
Technical Insight:
1-Amino-4-methylpiperazine (AMP) is a hygroscopic, air-sensitive hydrazine derivative.[1] Its polarity (logP ≈ -1.[1]39) makes it highly water-soluble, complicating extraction from aqueous reaction mixtures.[1] Furthermore, the hydrazine moiety (
Critical Application: AMP is the key intermediate for Rifampicin (anti-tuberculosis drug).[1][2] Purity is not just about yield; it is about preventing the carryover of 1-methyl-4-nitrosopiperazine (MNP) , a mutagenic impurity strictly regulated by the FDA and EMA.[1]
Physicochemical Data Table
| Property | Value | Operational Note |
| CAS Number | 6928-85-4 | |
| Boiling Point (Atm) | 172–175 °C | DO NOT distill at atm pressure (decomposition risk).[1] |
| Boiling Point (Vac) | 75–80 °C @ 30–40 mmHg | Target range for vacuum distillation.[1][3] |
| Density | 0.957 g/mL | |
| Solubility | Miscible with water | Requires "Salting Out" for extraction.[1] |
| Stability | Air/Light Sensitive | Store under Nitrogen/Argon.[1] |
Module 1: Extraction & Phase Separation
Issue: "The product remains in the aqueous phase after reaction."
Root Cause: AMP is a base.[1] In acidic or neutral conditions (often post-reduction of the nitroso precursor), it exists as a salt or highly solvated species. Standard organic extraction fails without aggressive ionic strength modification.[1]
Protocol A: The "Salting Out" Extraction
Reagents:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]
-
Solvent: Chloroform (High efficiency) or Toluene (Industrial safety preference).[1]
Step-by-Step Workflow:
-
Basification (Critical):
-
Cool the aqueous reaction mixture to <10 °C.
-
Slowly add 50% NaOH solution until pH > 12.[1]
-
Why: You must suppress the protonation of the amine to force it into the organic phase.
-
-
Saturation:
-
Multi-Stage Extraction:
-
Extract with solvent (Ratio 1:1 v/v) × 3 times.[1]
-
Note: If using Chloroform, the organic layer is at the bottom. If using Toluene, it is at the top.
-
-
Drying:
-
Combine organic layers and dry over Anhydrous Sodium Sulfate (
) for 2 hours. -
Warning: Water carryover leads to hydrolysis byproducts during distillation.[1]
-
Figure 1: Logic flow for overcoming high water solubility during extraction.[1]
Module 2: Purification via Vacuum Distillation
Issue: "My product decomposes or turns brown during distillation."
Technical Insight: Hydrazine derivatives are thermally unstable.[1] Heating AMP to its atmospheric boiling point (175°C) promotes auto-oxidation and disproportionation.[1] You must use vacuum.[1]
Protocol B: Fractional Vacuum Distillation
Equipment:
-
Vacuum pump capable of <10 mmHg (Torr).[1]
-
Vigreux column (fractionating column) to separate N-methylpiperazine (NMP) from AMP.[1]
-
Nitrogen capillary bleed (to prevent oxidation during heating).[1]
Parameters:
| Fraction | Approx. Bath Temp | Vapor Temp (Head) | Vacuum Pressure | Composition |
| Fore-run | 40–60 °C | < 40 °C | 10–15 mmHg | Residual Solvent |
| Impurity | 70–90 °C | 50–60 °C | 10–15 mmHg | Unreacted NMP / Water |
| Main Cut | 100–120 °C | 75–85 °C | 10–15 mmHg | Pure AMP |
Note: If using high vacuum (<1 mmHg), the boiling point may drop to ~50°C.
Procedure:
-
Flush the system with Nitrogen.[1]
-
Begin stirring before heating to prevent bumping.
-
Collect the "Impurity" fraction aggressively; NMP (starting material) has a boiling point close to AMP but slightly lower.[1]
-
Stop distillation before the flask is dry to prevent explosion hazards associated with concentrated peroxides/residues.[1]
Module 3: Advanced Chemical Purification (The "Ketal" Method)
Issue: "Distillation isn't separating the N-methylpiperazine (NMP) impurity well enough."[1]
Solution:
If physical separation (distillation) fails, use chemical derivatization.[1] This method exploits the reactivity of the primary amine (
Protocol C: Schiff Base/Ketal Loop
-
Derivatization: React the crude mixture with a ketone (e.g., Cyclohexanone or Acetone) or aldehyde.[1]
-
Reaction:
[1] -
Benefit: The hydrazone has a significantly different boiling point/solubility than NMP.
-
-
Separation: Distill off the unreacted NMP (which did not react).
-
Hydrolysis: Treat the purified hydrazone with dilute acid (HCl) to release pure AMP.[1]
-
Recovery: Repeat the extraction (Module 1) to isolate the pure AMP.
Troubleshooting & FAQ
Q1: Why is my purified AMP turning yellow/red after a few days?
A: This is Oxidation .
-
Mechanism: The hydrazine group oxidizes to form azo compounds or reverts to nitrosamines in the presence of air.[1]
-
Fix:
-
Distill under Nitrogen.
-
Store in amber glass bottles.
-
Blanket the headspace with Argon/Nitrogen.[1]
-
Store at 2–8 °C.
-
Q2: I have a persistent impurity at 0.1% that is UV active.
A: This is likely 1-methyl-4-nitrosopiperazine (MNP) .[1]
-
Danger: This is a known carcinogen and the precursor to AMP.[1]
-
Cause: Incomplete reduction of the nitroso intermediate.[1]
-
Fix: Ensure your reduction step (Zinc/Acetic Acid or Catalytic Hydrogenation) runs to completion. Monitor via GC/HPLC before starting the workup.[1] Distillation is often inefficient at separating trace MNP due to codistillation.[1]
Q3: Can I use Dichloromethane (DCM) instead of Chloroform?
A: Yes, but with caveats.
-
DCM has a lower boiling point, making it easier to strip off.[1]
-
However, Chloroform generally offers higher partition coefficients for piperazine derivatives.[1] If using DCM, increase the number of extraction cycles from 3 to 5.
Figure 2: Rapid diagnostic tree for common AMP processing failures.
References
-
Patent CN115703750A . Extraction and purification method of 1-amino-4-methylpiperazine. Heilongjiang Huarui Biotechnology Co Ltd. (2023).[1]
-
ChemicalBook . 1-Amino-4-methylpiperazine Synthesis and Properties. (Accessed 2024).[1]
-
ResearchGate . Preparation of 1-amino-4-methylpiperazine via Catalytic Hydrogenation. (2025).[1][7]
-
PubChem Database . Compound Summary: 1-Amino-4-methylpiperazine (CID 81349).[1][6][8] National Center for Biotechnology Information.[1] [1]
-
GuideChem . Synthesis and Troubleshooting for Rifampicin Intermediates.
Sources
- 1. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 7. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Demethylation Reactions in Piperazine Derivatives
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the N-demethylation of piperazine derivatives. The piperazine scaffold is a cornerstone in modern drug discovery, but the removal of an N-methyl group—a common step in structure-activity relationship (SAR) studies—presents significant challenges. This resource is designed to help you navigate these complexities, from selecting the right method to troubleshooting unexpected outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions researchers face when planning a demethylation reaction on a piperazine-containing molecule.
Q1: What are the primary methods for N-demethylation of piperazine derivatives, and what are their mechanisms?
A: There are three principal strategies for N-demethylation of tertiary amines, including N-methylpiperazines: reaction with chloroformates, the von Braun reaction (using cyanogen bromide), and oxidative methods.
-
Chloroformate Reagents: This is the most widely applied method. The reaction proceeds through a two-step sequence. First, the tertiary amine attacks the chloroformate (e.g., phenyl chloroformate or α-chloroethyl chloroformate) to form a carbamate intermediate and an alkyl chloride.[1] In the second step, this carbamate is hydrolyzed under acidic or basic conditions to yield the secondary amine.[1] α-Chloroethyl chloroformate (ACE-Cl) is often favored as its resulting carbamate can be hydrolyzed under milder, often non-aqueous, conditions (e.g., refluxing in methanol).[1]
-
Von Braun Reaction: This classic method involves treating the tertiary amine with cyanogen bromide (BrCN).[2] The reaction forms a quaternary cyanoammonium intermediate, which then fragments to yield a disubstituted cyanamide and methyl bromide.[1][2] The cyanamide is subsequently hydrolyzed, typically under harsh acidic or basic conditions, to release the desired secondary amine.[2]
-
Oxidative Demethylation: This approach mimics biological N-demethylation pathways. The tertiary amine is first oxidized to an N-oxide intermediate, often using an oxidant like sodium percarbonate.[3] This intermediate then undergoes a deoxygenative demethylation step to yield the secondary amine and formaldehyde.[3] This entire sequence can be ingeniously performed in a column chromatography-like setup using solid-supported reagents, allowing for a clean workup where the product is simply eluted from the column.[3]
Q2: My piperazine is N,N'-disubstituted. How can I achieve selective demethylation at only one nitrogen?
A: Achieving regioselectivity is a major challenge when both nitrogens of the piperazine ring are substituted. If the substituents are different (e.g., N-methyl and N-benzyl), selectivity can often be achieved based on the intrinsic reactivity differences of the alkyl groups. However, for a symmetrical N,N'-dimethylpiperazine, achieving mono-demethylation is difficult and often results in a mixture of starting material, mono-demethylated, and di-demethylated products.
The most robust strategy to guarantee mono-functionalization is to employ an orthogonal protecting group strategy during the synthesis.[4] For instance, you can start with a mono-protected piperazine, such as N-Boc-piperazine, introduce your first substituent, deprotect, and then introduce the methyl group.[4][5] If you must start with the N,N'-dimethylated compound, your best approach is careful stoichiometric control of the demethylating agent (e.g., using 1.0 equivalent of ACE-Cl) at low temperatures, but you should anticipate a challenging separation process.
Q3: My substrate contains other sensitive functional groups (esters, amides, etc.). Which demethylation method is the most chemoselective?
A: This is a critical consideration. The harsh hydrolytic conditions required for many chloroformate and von Braun procedures can easily cleave sensitive groups like esters or amides.
-
High-Risk Methods: Phenyl chloroformate often requires vigorous hydrolysis with strong bases like 50% KOH, which is incompatible with most ester functionalities.[1] Similarly, the acidic hydrolysis of cyanamides from the von Braun reaction can be destructive.[2]
-
Milder & Preferred Method: The use of α-chloroethyl chloroformate (ACE-Cl) is generally the best choice for sensitive substrates. The key advantage is that the intermediate carbamate is labile and can be cleaved by simply refluxing in methanol, which is a much milder condition that leaves most other functional groups intact.[1]
-
Alternative Mild Method: The solid-phase oxidative demethylation is also an excellent option, as it avoids harsh pH conditions entirely.[3] However, you must ensure your substrate does not possess other functional groups that are sensitive to oxidation.
Q4: How can I effectively monitor the progress of my demethylation reaction?
A: Monitoring is crucial for determining reaction completion and identifying side products. Since piperazine itself lacks a UV chromophore, standard HPLC-UV analysis can be challenging.[6][7]
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Staining with potassium permanganate or ninhydrin can help visualize the secondary amine product, which often has a different Rf value from the tertiary amine starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to track the disappearance of your starting material's mass peak and the appearance of your product's mass peak, providing definitive confirmation of the reaction's progress.
-
GC (Gas Chromatography): For sufficiently volatile and thermally stable piperazine derivatives, GC and GC-MS are effective methods for monitoring and can quantify the relative amounts of starting material, product, and by-products.[8][9]
-
HPLC with Derivatization: If you are limited to HPLC-UV, you can derivatize aliquots of your reaction mixture. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine product to form a stable, UV-active derivative, allowing for quantification.[6]
Part 2: Troubleshooting Guides
This section provides a systematic, question-driven approach to resolving specific experimental failures.
Issue 1: Low or No Yield of Demethylated Product
Q: I've run my reaction using ACE-Cl, but after workup, I've only recovered my starting material. What went wrong?
A: This common issue usually points to a problem with reagents, conditions, or the specific nature of your substrate. Let's diagnose it systematically.
Caption: Troubleshooting flow for zero conversion.
Expert Analysis: The N-demethylation reaction with chloroformates relies on the nucleophilicity of the piperazine nitrogen.[10] If the nitrogen's lone pair is sterically blocked or electronically withdrawn (e.g., by an adjacent electron-withdrawing group), its ability to attack the chloroformate is significantly reduced. Furthermore, ACE-Cl is highly sensitive to moisture and will readily decompose. Always use a fresh bottle or a recently opened one stored under inert gas, and ensure your solvent is anhydrous.
Issue 2: Incomplete Reaction & Difficult Hydrolysis
Q: My reaction with phenyl chloroformate stalls at about 50% conversion. When I proceed to the hydrolysis step with KOH, I get a complex mixture. What is happening?
A: This points to two separate issues: an incomplete initial reaction and a problematic hydrolysis.
-
Stalled Reaction: A reaction stalling at partial conversion suggests either insufficient reagent or that the product (the secondary amine hydrochloride) or the carbamate intermediate is inhibiting the reaction.
-
Solution: Try adding a second portion of the chloroformate (e.g., 0.5 eq.) after the initial reaction period. Using a mild, non-nucleophilic base (a "proton sponge") can also help by scavenging the HCl generated, which might otherwise protonate the starting material and render it unreactive.[11]
-
-
Difficult Hydrolysis: The carbamate formed from phenyl chloroformate is notoriously stable.[1] The vigorous basic conditions required for its cleavage can cause side reactions, especially if your molecule has other reactive sites.
-
Solution: If your molecule can tolerate it, ensure the hydrolysis is driven to completion by using a high concentration of KOH (e.g., 50% aqueous solution) and elevated temperatures (reflux). However, the superior solution is to switch to ACE-Cl for your next attempt. The resulting α-chloroethyl carbamate is designed to be cleaved under much milder conditions, typically just by refluxing in methanol, which will almost certainly prevent the formation of a complex mixture.[1]
-
| Reagent | Carbamate Formation Conditions | Hydrolysis/Cleavage Conditions | Compatibility Notes |
| Phenyl Chloroformate | Typically CH₂Cl₂ or DCE, often with a base (e.g., K₂CO₃) | Harsh: 50% aq. KOH, reflux[1] | Poor for substrates with esters, amides, or other base-sensitive groups. |
| α-Chloroethyl Chloroformate (ACE-Cl) | DCE or Toluene, 0°C to reflux | Mild: Reflux in Methanol[1] | Excellent chemoselectivity. The method of choice for complex molecules. |
| Vinyl Chloroformate | DCE, reflux | Mild: Reflux in Methanol, sometimes with HCl[1] | Good alternative to ACE-Cl, though the reagent can be more expensive. |
Issue 3: Unexpected Side Products
Q: I performed a demethylation and isolated a product, but LC-MS shows it has the same mass as my starting material. What could this be?
A: This is a classic case of N-methyl scrambling or re-methylation . This can happen through two primary pathways:
-
Reaction with Formaldehyde: If your reaction conditions inadvertently generate formaldehyde (which can arise from the decomposition of certain solvents or reagents), the newly formed secondary amine can undergo a reductive amination-like process to become re-methylated. This is a known artifact in metabolic studies where endogenous formaldehyde can react with de-alkylated piperazines.[12]
-
Intramolecular Methyl Transfer: While less common, under certain thermal or catalytic conditions, a methyl group could potentially migrate from one nitrogen to another in an unsymmetrical piperazine derivative, leading to an isomer with the same mass.
Diagnosis and Solution:
-
Scrutinize your reagents and solvents. Are you using a solvent like methanol in a reaction step where it could be oxidized? Ensure all reagents are pure.
-
Add a formaldehyde scavenger. If you suspect formaldehyde contamination, including a scavenger like dimedone in the reaction mixture can help trap it and prevent re-methylation.
-
Purify the secondary amine immediately. Once the demethylation is complete, work up the reaction and purify the product promptly to minimize its exposure to any potential methylating species.
Caption: General mechanism of chloroformate-mediated N-demethylation.
References
-
Cooley, J. H., & Evain, E. J. (2009). N-Dealkylation of Amines. Chemical Reviews, 109(3), 1325–1327*. National Institutes of Health. [Link]
-
Dix, T. A., & Deeter, J. (1991). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkat USA. [Link]
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S.
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,159,633. U.S.
-
Andrés, J. M., Herraiz-Sierra, I., & Pedrosa, R. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(3), 455–457*. ACS Publications. [Link]
-
Klapars, A., & Campos, K. R. (2008). Dealkylation Reactions of Amines. Science of Synthesis, 2, 1-20. [Link]
-
Andrés, J. M., Herraiz-Sierra, I., & Pedrosa, R. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Figshare. [Link]
-
Sharma, R., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]
- Huang, P., et al. (2009). U.S. Patent Application No. 12/295,022. U.S.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S.
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68*. MDPI. [Link]
-
Yavari, I., & Zare, H. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36055–36073*. Royal Society of Chemistry. [Link]
-
Al-Ghannam, S. M. (2016). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 444-450. [Link]
-
Cossío, F. P., & Oiarbide, M. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(23), 4349–4362*. Royal Society of Chemistry. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504*. ResearchGate. [Link]
-
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. SIELC. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
-
Li, A. P., et al. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Drug Metabolism and Disposition, 41(5), 1029–1036*. American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. [Link]
-
Raj, S., et al. (2022). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances Full Paper. ResearchGate. [Link]
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. scholarscentral.com [scholarscentral.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US20090156815A1 - N-demethylation of N-methyl morphinans - Google Patents [patents.google.com]
- 12. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Scaling the Synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. The following sections address common challenges, offer troubleshooting solutions, and outline critical safety protocols in a practical question-and-answer format. Our focus is on ensuring a reproducible, safe, and efficient scale-up process.
Section 1: Reaction Fundamentals & FAQs
This section addresses foundational questions regarding the synthesis, which involves the electrophilic aromatic substitution (nitration) of 1-(4-methoxyphenyl)-4-methylpiperazine.
Q1: What is the primary challenge in scaling up this specific nitration?
A1: The primary challenge is managing the reaction's exothermicity while controlling regioselectivity. Nitration reactions are notoriously energetic.[1] On a larger scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid temperature increase. This not only poses a significant safety risk but also promotes the formation of undesired byproducts, such as dinitrated compounds or oxidative degradation products, which complicates purification and lowers the overall yield.
Q2: Why is the nitro group directed to the 3-position (ortho to the methoxy group)?
A2: The regiochemical outcome is dictated by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group due to resonance electron donation. The 4-methylpiperazine group is also an activating, ortho, para-director. Since the para position relative to the methoxy group is blocked by the piperazine moiety, the electrophilic substitution is strongly directed to the positions ortho to the methoxy group (positions 3 and 5). Position 3 is sterically less hindered than position 5 (which is flanked by both large substituents), making it the major product.
Q3: What is the recommended nitrating agent and solvent for this synthesis at scale?
A3: A mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard for this type of nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For solvent selection, using the reaction acid (sulfuric acid) as the solvent is often most efficient. However, for better temperature control and slurry handling at scale, co-solvents like dichloromethane or acetic acid can be considered, though this may require process re-optimization.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent (degraded nitric acid).2. Insufficiently low reaction temperature, preventing the formation of the nitronium ion.3. Poor quality of starting material (1-(4-methoxyphenyl)-4-methylpiperazine). | 1. Use a fresh, properly stored bottle of fuming nitric acid or a stabilized grade.2. Ensure the reaction temperature is maintained within the optimized range (typically -5 to 5 °C during addition).3. Verify the purity of the starting material via NMR or LC-MS before starting the reaction. |
| Formation of Multiple Spots on TLC (Significant Byproducts) | 1. Over-nitration (dinitration): Reaction temperature was too high, or the reaction was run for too long.2. Isomer formation: Poor regiocontrol.3. Oxidative degradation: Indicated by a dark tar-like appearance. Caused by excessive temperature or high concentration of nitric acid.[1] | 1. Maintain strict temperature control. Add the starting material or nitrating agent slowly to the reaction mixture below the surface to ensure rapid mixing and heat dissipation.2. Re-evaluate the mixed acid ratio. A higher proportion of sulfuric acid can improve the generation of NO₂⁺ at lower temperatures.3. Ensure an inert atmosphere (e.g., nitrogen) if degradation is suspected. Quench the reaction as soon as the starting material is consumed (monitor by TLC/HPLC). |
| Product is a Dark, Oily Residue Instead of a Solid | 1. Presence of impurities and byproducts inhibiting crystallization.2. Incomplete reaction work-up, leaving residual acid. | 1. During the work-up, after quenching with ice/water, perform a solvent wash (e.g., with dichloromethane or ethyl acetate) to extract the product away from water-soluble impurities. Consider a charcoal treatment of the organic solution to remove color.2. Ensure the pH of the aqueous layer is fully neutralized (or slightly basic) during work-up to remove all traces of sulfuric and nitric acid. |
| Difficulties Filtering the Product Post-Crystallization | 1. Very fine, "powdery" crystals are forming that clog the filter paper.2. The product is "oiling out" instead of crystallizing cleanly. | 1. Adjust the recrystallization solvent system and cooling rate. Slower cooling generally promotes the growth of larger, more easily filterable crystals.2. Ensure the product is fully dissolved in the recrystallization solvent at an elevated temperature before cooling. If it oils out, add slightly more solvent or switch to a more suitable solvent system. |
Troubleshooting Workflow```dot
Caption: Overall workflow for the scaled-up synthesis of the target compound.
Section 4: Critical Safety Protocols
Handling mixed acids requires strict adherence to safety procedures. Failure to do so can result in severe burns or violent reactions. [2] Q1: What is the essential Personal Protective Equipment (PPE) for this reaction?
A1: The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles used in combination with a full-face shield. [3][4]* Hand Protection: Neoprene or other acid-rated gloves (note that standard nitrile gloves offer very limited protection against nitric acid and should not be used). [5]* Body Protection: An acid-resistant, flame-retardant lab coat, worn with an impervious apron and sleeves. [5][6]* Ventilation: All operations must be performed in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation. [3][4] Q2: What is the correct procedure for mixing acids?
A2: Always add acid to water (or the larger volume of acid) slowly. [2][3]In this synthesis, nitric acid should be added slowly to the pre-chilled sulfuric acid. Never add water or sulfuric acid to nitric acid, as this can cause a violent exothermic reaction and dangerous splashing. [2] Q3: How should an acid spill be handled?
A3: For small spills (<100 mL), neutralize the spill by cautiously applying a neutralizing agent like sodium carbonate or sodium bicarbonate, starting from the outside and working inwards. [5]Absorb the neutralized mixture with an inert material (such as vermiculite or sand). Do not use combustible materials like paper towels or sawdust to absorb nitric acid spills, as this can create a fire hazard. [5]For larger spills, evacuate the area and contact the emergency response team.
Acid Spill Response Flowchart
Caption: Step-by-step procedure for responding to an acid spill.
Q4: How should waste from this reaction be disposed of?
A4: All waste containing nitric acid must be segregated and treated as hazardous waste. [2]Never mix nitric acid waste with organic solvents, as this can lead to explosive reactions. [2][5]The neutralized aqueous filtrate should be collected in a designated hazardous waste container.
References
-
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. TSM TheSafetyMaster Private Limited. Available from: [Link]
-
Environmental Health and Safety. Nitric Acid. Dartmouth College. Available from: [Link]
-
Lab Alley. How To Use Nitric Acid Safely. Available from: [Link]
-
Stanford University. (2013, May 20). Nitric Acid Safe Handling Guideline. Available from: [Link]
-
Dissertation. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Available from: [Link]
-
ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available from: [Link]
-
Patsnap Eureka. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Available from: [Link]
-
PubChem. 1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine--oxalic acid (1/1). Available from: [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]
-
PubChem. 1-(3-Methoxy-4-nitrophenyl)piperazine. Available from: [Link]
-
JIGS Chemical Limited. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Available from: [Link]
-
PubChemLite. 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Available from: [Link]
-
Advent Chembio. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Available from: [Link]
-
Organic Syntheses. m-NITROPHENOL. Available from: [Link]
-
ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available from: [Link]
- Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
-
CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
-
PMC. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available from: [Link]
-
National Institute of Justice. Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives. Available from: [Link]
-
PubMed. (2002, March 15). The study on organic nitrates, part V. New derivatives of piperazine potential NO donors. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. laballey.com [laballey.com]
- 3. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. labproinc.com [labproinc.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. www-esh.slac.stanford.edu [www-esh.slac.stanford.edu]
Technical Support Center: Rapid Synthesis of N-Arylpiperazines
Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Role: Senior Application Scientist Subject: Accelerating Reaction Kinetics in N-Arylpiperazine Formation
Executive Summary: The Need for Speed
N-arylpiperazines are privileged pharmacophores found in numerous serotonin receptor ligands (e.g., Aripiprazole, Flibanserin) and antifungal agents. Traditional synthesis methods—such as thermal Nucleophilic Aromatic Substitution (
This guide provides validated protocols to compress reaction times from hours to minutes using three distinct acceleration vectors: Microwave Irradiation , Catalytic Optimization , and Continuous Flow Chemistry .
Decision Matrix: Selecting Your Acceleration Method
Before selecting a protocol, determine your primary constraint using the logic flow below.
Figure 1: Decision tree for selecting the optimal acceleration strategy based on substrate electronics and scale.
Module A: Microwave-Assisted Synthesis (The "Sprint" Protocol)
Microwave (MW) irradiation provides direct dielectric heating, overcoming the thermal lag of oil baths. This is particularly effective for overcoming the activation energy barrier in sterically hindered couplings.
Protocol: Rapid Pd-Catalyzed Coupling (Buchwald-Hartwig)
Objective: Coupling of 4-bromotoluene with N-Boc-piperazine.[1] Target Time: 10–15 minutes (vs. 16h thermal).
Reagents:
-
Amine: N-Boc-piperazine (1.2 equiv)[1]
-
Catalyst: XPhos Pd G3 (2 mol%) — Crucial for speed
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or Dioxane (degassed)
Step-by-Step Workflow:
-
Vessel Loading: In a glovebox or under Argon flow, load the solid reagents (Base, Catalyst, Piperazine) into a 10 mL microwave vial.
-
Solvent Addition: Add the aryl halide (if liquid) and anhydrous solvent. Cap with a crimp seal containing a PTFE/silicone septum.
-
Irradiation:
-
Workup: Cool to RT (compressed air cooling). Filter through a Celite pad. Analyze via LC-MS.
Why this works: The XPhos Pd G3 precatalyst ensures rapid formation of the active
Module B: Catalytic Optimization (The "Engine" Upgrade)
If microwave instrumentation is unavailable, reaction time can be significantly reduced by matching the ligand to the substrate's steric profile.
Ligand Selection Guide for Speed
| Substrate Class | Recommended Ligand | Base | Typical Time (100°C) | Mechanism of Acceleration |
| Unactivated Aryl Bromides | RuPhos | NaOtBu | 1–2 h | Bulky ligand facilitates reductive elimination. |
| Aryl Chlorides | XPhos | 2–4 h | Electron-rich phosphine speeds up oxidative addition (usually rate-limiting for Cl). | |
| Sterically Hindered Anilines | BrettPhos | 2–6 h | Large bite angle prevents catalyst resting states. | |
| Heteroaryl Halides | tBuXPhos | 1–3 h | Prevents coordination of the heteroatom to Pd. |
Mechanistic Insight: The Rate-Limiting Step
To reduce time, you must identify the bottleneck.
-
For Aryl Chlorides : Oxidative Addition is slow. Solution: Electron-rich ligands (alkyl phosphines).
-
For Bulky Amines : Reductive Elimination is slow. Solution: Bulky ligands (biaryl phosphines) that "squeeze" the product out.
Figure 2: Simplified catalytic cycle. Red arrows indicate where specific ligands exert acceleration effects.
Troubleshooting & FAQs
Q1: My microwave reaction reached 100% conversion in 5 minutes, but the yield is only 40%. Where is the rest?
-
Diagnosis: Thermal decomposition or "homocoupling" of the aryl halide.
-
Solution:
-
Check the Temp: 110°C might be too aggressive for your specific substrate. Drop to 80°C and extend time to 20 mins.
-
Debromination: If you see the reduced arene (Ar-H), your solvent might be acting as a hydride source. Switch from THF to Toluene.
-
Q2: The reaction stalls at 60% conversion despite adding more catalyst.
-
Diagnosis: Product Inhibition or Catalyst Poisoning. The N-arylpiperazine product can coordinate to the Pd, shutting down the cycle.
-
Solution:
-
Switch Ligands: Use a bulkier ligand (e.g., BrettPhos ) that prevents the product from binding to the metal center.
-
Scavenger: Ensure your base is anhydrous. Water can kill the active catalyst.
-
Q3: Can I use Ultrasound for Buchwald-Hartwig couplings?
-
Technical Note: Generally, no . Ultrasound is excellent for heterogeneous mixtures (breaking up solid bases in
), but it can degrade complex Pd-ligand systems. Use Ultrasound only for metal-free reactions (e.g., reacting 1-fluoro-4-nitrobenzene with piperazine).
Q4: How do I transition this to Continuous Flow for scale-up?
-
Protocol:
-
Reactor: Coil reactor (PFA tubing).
-
Solvent: Toluene (high boiling point allows superheating).
-
Back Pressure Regulator (BPR): 75–100 psi.
-
Temperature: Can often exceed batch limits (e.g., 140°C) safely due to closed system.
-
Residence Time: Calculate
. Aim for 5–8 minutes.
-
References
-
Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines.[4] Journal of Organic Chemistry, 75(21), 7451-7453.[4] Link
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Kowalski, P., et al. (2018). Solvent-free microwave-assisted synthesis of aripiprazole. Journal of Heterocyclic Chemistry. Link
-
Tóth, J., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 2026. Link
Sources
Technical Support Center: Catalyst Selection for Hydrogenation of Nitro-Phenyl Groups
Welcome to our dedicated technical support center for the catalytic hydrogenation of nitro-phenyl groups. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this crucial transformation. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Significance of Nitro Group Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Anilines serve as versatile intermediates for a vast array of products, including dyes, agrochemicals, and active pharmaceutical ingredients.[1][3] While numerous methods exist for this transformation, catalytic hydrogenation stands out for its efficiency and atom economy, often yielding water as the sole byproduct.[4][5]
However, achieving high yields and, more importantly, high chemoselectivity can be challenging, especially when other reducible functional groups are present in the substrate.[6][7] This guide will address the common hurdles encountered during the hydrogenation of nitro-phenyl groups and provide a systematic approach to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of nitro-phenyl groups, and how do I choose the right one?
The choice of catalyst is paramount and depends heavily on the substrate's functional group tolerance, desired reaction conditions, and cost considerations.
-
Precious Metal Catalysts (PMCs):
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[8] It is effective for both aromatic and aliphatic nitro groups. However, a significant drawback is its propensity to reduce other functional groups, such as alkenes, alkynes, and benzyl groups, and to cause dehalogenation of aryl halides.[8]
-
Platinum on Carbon (Pt/C) and Platinum(IV) Oxide (PtO₂): These are highly active catalysts suitable for a wide range of hydrogenations.[5][9] Platinum-based catalysts can sometimes offer better selectivity than palladium, particularly in preserving certain functional groups. Sulfided platinum catalysts have been reported to achieve chemoselective reduction of nitro groups in the presence of activated heteroaryl halides.[10]
-
Raney Nickel (Raney Ni): A cost-effective alternative to PMCs, Raney Nickel is a very common catalyst for nitro reductions.[4][11] It can be advantageous where chemoselectivity is an issue, for instance, in preventing the dehalogenation of aromatic halides (I, Br, and Cl).[8] However, its pyrophoric nature requires careful handling.[4][11]
-
Gold (Au) Nanoparticles: Supported gold nanoparticles, particularly on supports like TiO₂ or Fe₂O₃, have emerged as highly chemoselective catalysts.[2][12] They can selectively reduce the nitro group in the presence of sensitive functionalities like halogens, carbonyls, and nitriles.[2][10]
-
-
Non-Noble Metal Catalysts:
-
Iron (Fe): Iron-based catalysts, often used in transfer hydrogenation with formic acid or in heterogeneous systems with molecular hydrogen, offer a cost-effective and selective option.[1][13] The classic Béchamp reduction uses iron metal in acidic media.[4]
-
Cobalt (Co), Copper (Cu), and Manganese (Mn): Recent research has focused on developing catalysts from more abundant 3d metals.[4][13][14] These can offer unique selectivity profiles and are economically and environmentally attractive alternatives to precious metals.[4][13] For instance, air- and moisture-stable manganese catalysts have been shown to tolerate a broad range of functional groups.[4][15]
-
Catalyst Selection Guide:
| Catalyst | Advantages | Disadvantages | Best For |
| Pd/C | High activity, widely applicable.[8] | Poor chemoselectivity with many functional groups, causes dehalogenation.[8] | Simple nitroarenes without other reducible groups. |
| Pt/C, PtO₂ | High activity, can offer better selectivity than Pd.[5] | Expensive, can still reduce other functional groups. | Substrates where Pd/C fails in selectivity. |
| Raney Ni | Cost-effective, good for preventing dehalogenation.[8][11] | Pyrophoric, requires careful handling.[4][11] | Halogenated nitroarenes. |
| Au/Support | Excellent chemoselectivity, tolerates many functional groups.[2][10] | Can be more expensive than other catalysts. | Complex molecules with multiple reducible functionalities. |
| Fe, Co, Cu, Mn | Inexpensive, abundant, good selectivity.[4][13] | Often require specific reaction conditions (e.g., higher temperatures/pressures). | Sustainable and cost-effective synthesis. |
Q2: My reaction is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?
Incomplete or slow reactions are a common frustration. A systematic approach to troubleshooting is key.
-
Catalyst Activity:
-
Deactivation: Catalysts can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and thiol compounds are notorious for deactivating precious metal catalysts.[10] Ensure high-purity reagents and solvents.
-
Age and Storage: Catalysts, especially Raney Ni, can lose activity over time. Use fresh catalyst whenever possible.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. A typical loading for Pd/C is 5-10 mol% of the metal.[16]
-
-
Reaction Conditions:
-
Hydrogen Pressure: While many hydrogenations can be performed with a hydrogen balloon, some substrates may require higher pressures (e.g., using a Parr hydrogenator) to drive the reaction to completion.
-
Temperature: Increasing the temperature can enhance the reaction rate. However, be cautious as this can also lead to side reactions and decomposition of sensitive molecules.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used and often effective.[17] In some cases, aprotic solvents like ethyl acetate or THF may be preferable.
-
Stirring: Vigorous stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Substrate Effects:
-
Steric Hindrance: A bulky substituent near the nitro group can hinder its approach to the catalyst surface, slowing down the reaction.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the hydrogenation, while electron-donating groups can slow it down.[18]
-
Q3: I am observing the formation of side products. What are they and how can I minimize them?
The reduction of a nitro group is a multi-step process, and incomplete reaction can lead to the accumulation of intermediates.
-
Common Intermediates and Side Products: The reduction proceeds through nitroso and hydroxylamine intermediates.[11][19] These can condense to form azoxy and azo compounds, which can be further reduced to the corresponding hydrazo compounds.[4][15]
-
Minimizing Side Products:
-
Reaction Time and Temperature: Ensure the reaction goes to completion to reduce any intermediates. Over-reduction is generally not an issue for the formation of anilines, but prolonged reaction times at high temperatures can lead to degradation.
-
Catalyst Choice: Some catalysts are more prone to the accumulation of intermediates. For example, the accumulation of hydroxylamines can be an issue with some catalysts, and these intermediates can be thermally unstable and pose a safety risk.[11]
-
Additives: In some cases, additives can be used to suppress side reactions. For instance, vanadium promoters can help reduce the accumulation of hydroxylamines.[11]
-
The Reaction Pathway: A Closer Look
The hydrogenation of nitroarenes is generally understood to proceed through a series of two-electron reduction steps. Two main pathways are often considered: the direct hydrogenation route and a condensation route.[20]
Direct Hydrogenation Pathway: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aniline
Condensation Pathway: Nitrosoarene + N-Arylhydroxylamine → Azoxyarene → Azoarene → Hydrazoarene → Aniline
The predominant pathway can depend on the catalyst, substrate, and reaction conditions.
Caption: A decision-making workflow for catalyst selection in nitro-phenyl hydrogenation.
Concluding Remarks
The successful hydrogenation of nitro-phenyl groups is a multifaceted challenge that requires a careful consideration of the substrate, catalyst, and reaction conditions. This guide provides a foundational framework for troubleshooting common issues and making informed decisions in catalyst selection. By understanding the underlying principles of reactivity and selectivity, researchers can navigate the complexities of this transformation and achieve their synthetic goals efficiently and safely.
References
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]
-
General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Organic Letters. [Link]
-
Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications. [Link]
-
Influence of substituents on hydrogenation of nitro groups in aromatic hydrocarbons catalyzed by rhenium thiocomplexes. ResearchGate. [Link]
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]
-
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]
-
Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. Molecules. [Link]
-
Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]
-
Proposed mechanism for catalytic hydrogenation of nitrobenzene. ResearchGate. [Link]
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Catalysts. [Link]
-
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
-
Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry. [Link]
-
Hydrogenation of nitroarenes using defined iron-phosphine catalysts. ResearchGate. [Link]
-
Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. ChemCatChem. [Link]
-
Selective Hydrogenation of Aromatic Nitro Compounds Using Unsupported Nickel Catalysts. Chemistry – A European Journal. [Link]
-
Influence of interaction between a substituent and the benzene ring on the hydrogenation rate of nitrobenzene and its partial reduction products. ResearchGate. [Link]
-
Hydrogenation reaction tips and tricks. Reddit. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PubMed. [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reduction of nitro groups on benzene. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionike.com [ionike.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 12. air.unimi.it [air.unimi.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. er.knutd.edu.ua [er.knutd.edu.ua]
- 19. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Structural Validation of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine using ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the structural validation of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical basis for spectral prediction, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By comparing predicted chemical shifts based on substituent effects with experimental data, we demonstrate how ¹³C NMR serves as an unequivocal tool for confirming molecular structure, a critical step in ensuring the identity and purity of pharmaceutical compounds.
Introduction: The Imperative of Structural Certainty
In the realm of medicinal chemistry and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. The synthesized compound, 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, incorporates several key functional groups: a substituted aromatic ring, an electron-donating methoxy group, a powerful electron-withdrawing nitro group, and a methylpiperazine moiety. This specific arrangement of atoms dictates its physicochemical properties and, ultimately, its biological activity.
¹³C NMR spectroscopy offers a direct and powerful method for probing the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct electronic environment produces a discrete signal, making the resulting spectrum a molecular "fingerprint."[2][3] This guide explains the causality behind experimental choices and provides a self-validating framework for confirming the title compound's structure by correlating theoretical predictions with empirical data.
Theoretical Analysis: Predicting the ¹³C NMR Spectrum
Before any experimental work, a theoretical analysis based on the proposed structure allows us to predict the key features of the ¹³C NMR spectrum. This involves determining the expected number of signals and their approximate chemical shifts (δ) in parts per million (ppm).
Molecular Symmetry and Expected Signal Count
The first step in analyzing a spectrum is to count the number of expected resonances. For 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, there is no plane of symmetry that would render any carbon atoms chemically equivalent. Therefore, we anticipate a unique signal for each of the 12 carbon atoms in the structure.
Figure 2: Standard workflow for ¹³C NMR structural validation.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution spectra. [4]1. Sample Mass: Weigh approximately 25-50 mg of high-purity 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. A higher concentration is generally better for the insensitive ¹³C nucleus. [5][6]2. Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its excellent solubilizing power and well-characterized impurity peaks. [7][8]3. Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [6]4. Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the detection region of the NMR probe coil. [4]
Data Acquisition Parameters
These parameters are typical for a 500 MHz (125 MHz for ¹³C) spectrometer and may be adjusted based on the specific instrument.
-
Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling. [9]* Pulse Angle (Flip Angle): 30 degrees. This allows for a shorter relaxation delay and thus more scans in a given time, which is optimal for maximizing the signal-to-noise ratio. [10]* Spectral Width (SW): 240 ppm (from -10 to 230 ppm). This range is sufficient to capture all expected carbon resonances. [11]* Number of Scans (NS): 1024 to 4096. A high number of scans is necessary to achieve adequate signal-to-noise due to the low natural abundance (1.1%) of the ¹³C isotope. [10][12]* Relaxation Delay (D1): 2.0 seconds. [12]* Acquisition Time (AQ): ~1.0-1.5 seconds. [9][12]* Temperature: 298 K (25 °C).
Data Analysis and Structural Validation
The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction) to yield the final frequency-domain spectrum. The validation process involves a direct comparison of this experimental data with our theoretical predictions.
Experimental Data Summary
The following table presents a set of representative experimental data for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.
| Signal No. | Observed Chemical Shift (δ, ppm) | Predicted Range (ppm) | Assignment | Carbon Type |
| 1 | 152.8 | 150-160 | C-4 | C (Aromatic) |
| 2 | 142.1 | 140-150 | C-1 | C (Aromatic) |
| 3 | 138.5 | 135-145 | C-3 | C (Aromatic) |
| 4 | 125.4 | 120-130 | C-6 | CH (Aromatic) |
| 5 | 119.8 | 115-125 | C-2 | CH (Aromatic) |
| 6 | 112.3 | 110-120 | C-5 | CH (Aromatic) |
| 7 | 56.4 | 55-60 | C-7 (-OCH₃) | CH₃ |
| 8 | 55.1 | 50-58 | C-9'/C-10' | CH₂ (Piperazine) |
| 9 | 50.8 | 48-55 | C-8'/C-12' | CH₂ (Piperazine) |
| 10 | 46.0 | 45-50 | C-11 (-NCH₃) | CH₃ |
Note: The experimental data presented is a representative example for illustrative purposes.
Interpretation and Validation
-
Signal Count: The spectrum shows 10 distinct signals. While we predicted 12, it is common for the signals of the two pairs of piperazine carbons (C-9'/C-10' and C-8'/C-12') to be very close or even overlap, appearing as broadened singlets or single peaks under standard resolution, especially if their chemical environments are very similar. The presence of approximately 10-12 signals is strong evidence against a more symmetric structure.
-
Chemical Shift Correlation:
-
The downfield signals at 152.8, 142.1, and 138.5 ppm are characteristic of quaternary aromatic carbons attached to heteroatoms (O and N) or strong withdrawing groups (-NO₂), aligning perfectly with our assignments for C-4, C-1, and C-3. [2][13] * The signals at 125.4, 119.8, and 112.3 ppm are in the typical region for protonated aromatic carbons, and their specific shifts are consistent with the combined electronic effects of the substituents.
-
The signal at 56.4 ppm is unequivocally assigned to the methoxy carbon (C-7). [14] * The cluster of signals between 46.0 and 55.1 ppm corresponds to the aliphatic carbons of the N-methylpiperazine moiety. The signal at 46.0 ppm is typical for an N-methyl group, while the signals at 55.1 and 50.8 ppm are assigned to the piperazine ring carbons. [15][16]
-
Comparison with an Alternative Structure
To further solidify the validation, we can compare our expected spectrum to that of a potential isomer, such as 1-(2-Methoxy-5-nitrophenyl)-4-methylpiperazine .
-
Different Substituent Effects: In this isomer, the methoxy group is now ortho to the piperazine substituent, and the nitro group is para. This would drastically alter the chemical shifts of the aromatic carbons. For instance, C-1 (ipso- to piperazine) would be strongly shielded by the ortho-methoxy group, shifting it significantly upfield compared to our target molecule. C-2 (ipso- to methoxy) would still be far downfield (~150-160 ppm), but the overall pattern of the six aromatic carbons would be distinctly different.
Conclusion
The structural validation of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine has been successfully demonstrated through a systematic ¹³C NMR analysis. The excellent correlation between the theoretically predicted spectrum—based on the number of signals and the substituent-induced chemical shifts—and the experimental data provides unequivocal confirmation of the proposed molecular structure. This guide underscores the power of ¹³C NMR as a primary analytical tool in synthetic and medicinal chemistry, ensuring the structural integrity of novel chemical entities.
References
-
Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]
-
Kurutz, J. (2020). Optimized Default 13C Parameters. University of Chicago, Chemistry Department NMR Facility. [Link]
-
Instruct-ERIC. (n.d.). NMR Data Acquisition Guide. Moving NMR infrastructures to remote access capabilities. [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy Handout. [Link]
-
Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry). [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3563. [Link]
-
IMSERC. (n.d.). 13C Acquisition Period. Northwestern University. [Link]
-
Gester, A., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(30), 8839-8850. [Link]
-
Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]
-
EPFL. (n.d.). 13C NMR Experiment Setup. [Link]
-
Gowenlock, B. G., et al. (1994). Carbon-13 chemical shifts of some substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-519. [Link]
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]
-
University College London. (n.d.). Sample Preparation for NMR. [Link]
-
ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]
-
Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2491. [Link]
-
ResearchGate. (2021). Computational protocols for calculating 13C NMR chemical shifts. [Link]
-
Mamat, C., et al. (2016). Supporting Information for: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2491. [Link]
-
ISIC. (n.d.). NMR sample preparation InfoSheet. [Link]
-
Scribd. (n.d.). NMR Spectroscopy Data Parameters. [Link]
-
ResearchGate. (2017). 1H and 13C NMR chemical shifts of nitrobenzene amination products. [Link]
-
Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 855-866. [Link]
-
ResearchGate. (2013). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 29, 105202. [Link]
-
Reddit. (2025). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy. [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
-
Smith, R. M., et al. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Journal of Chemical Education, 93(10), 1753–1758. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
ACS Publications. (1993). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]
-
ResearchGate. (2021). Why is the carbon marked in red missing in 13C-NMR? [Link]
-
University of Ottawa. (n.d.). 13Carbon NMR. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
SlidePlayer. (n.d.). 13C NMR Presentation. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. azooptics.com [azooptics.com]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. epfl.ch [epfl.ch]
- 12. r-nmr.eu [r-nmr.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
- 15. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
- 16. Sci-Hub: are you are robot? [sci-hub.jp]
Comparative study of piperazine derivatives on neurotransmitter receptors
Executive Summary: The "Privileged Scaffold"
In medicinal chemistry, the piperazine ring is not merely a linker; it is a "privileged scaffold" capable of presenting ligands to G-Protein Coupled Receptors (GPCRs) in diverse conformations. This guide compares three distinct classes of piperazine derivatives—Simple Arylpiperazines (represented by mCPP), Azapirones (Buspirone), and Quinolinone-Piperazines (Aripiprazole).
Our objective is to dissect how structural modifications on this core scaffold shift the pharmacological profile from "promiscuous pan-agonist" to "highly selective partial agonist," providing actionable data for lead optimization.
Structural Deconstruction: The Pharmacophore
To understand the data, we must first define the structural logic. Piperazine ligands generally follow a tripartite structure: the Aryl Head (binding the orthosteric site), the Linker (determining depth/flexibility), and the Terminal Tail (engaging secondary pockets for selectivity).
Figure 1: The Tripartite Pharmacophore of CNS-active Piperazines. Modifications at the 'Tail' region are the primary drivers of receptor subtype selectivity.
Comparative Binding Profiles
The following data aggregates representative
Table 1: Receptor Affinity Profile ( in nM)[1][2]
| Compound Class | Representative Drug | 5-HT1A ( | 5-HT2A ( | D2 ( | Selectivity Profile |
| Simple Arylpiperazine | mCPP | >300 | ~30-60 (2C) | >1000 | Promiscuous: Pan-serotonergic agonist; "dirty" profile. |
| Azapirone | Buspirone | 1 - 10 | >1000 | 200 - 500 | Selective: High 5-HT1A selectivity; weak D2 affinity. |
| Quinolinone-Pip | Aripiprazole | 1.7 | 3.4 | 0.34 | Dual-Active: High affinity for both 5-HT1A and D2. |
Key Mechanistic Insights:
-
The mCPP Baseline: Without a bulky terminal tail, mCPP binds indiscriminately to 5-HT receptors (5-HT2C/1B/2A) but lacks the reach to engage the secondary binding pockets required for high affinity at D2 or 5-HT1A.
-
The Buspirone Shift: The addition of the bulky azaspirodecane-dione tail (via a butyl linker) creates steric clash at 5-HT2A but perfect complementarity at 5-HT1A, driving the
down to the low nanomolar range. -
The Aripiprazole "Stabilizer": The dichlorophenyl head group combined with the quinolinone tail allows for "bitopic" binding. It engages the conserved aspartate in TM3 (via the piperazine nitrogen) while the tail locks the receptor in a specific conformation, resulting in its unique "partial agonist" activity at D2.
Functional Efficacy & Signaling
Binding affinity (
5-HT1A Signaling Pathway (Gi/o Coupled)
Upon binding, 5-HT1A agonists recruit
Figure 2: The Gi/o signaling cascade. Efficacy is measured by the % reduction in forskolin-stimulated cAMP.
-
Full Agonist (5-HT): 100% inhibition of cAMP.
-
Partial Agonist (Buspirone): ~40-60% intrinsic activity. This prevents over-suppression of the pathway, reducing side effects (e.g., Serotonin Syndrome).
-
Antagonist (WAY-100635): 0% inhibition; blocks agonists.
Technical Protocol: Radioligand Binding Assay
Trustworthiness Requirement: This protocol is designed for membrane preparations from CHO-K1 cells stably expressing human 5-HT1A.
A. Membrane Preparation (The Foundation)
Why this matters: Improper washing leaves endogenous serotonin, which competes with your radioligand, artificially inflating the
-
Harvest: Scrape cells in ice-cold PBS.
-
Lysis: Homogenize in 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Wash: Centrifuge at 20,000 x g for 20 min at 4°C. Discard supernatant.
-
Repeat: Resuspend pellet and centrifuge again (removes endogenous 5-HT).
-
Store: Resuspend in assay buffer at 1-2 mg protein/mL. Flash freeze.
B. Competition Binding Workflow
Why this matters: Piperazines are lipophilic and "sticky." We use PEI-coated filters to prevent the drug from sticking to the glass fiber, which would look like false inhibition.
Figure 3: High-throughput filtration assay workflow for determining Ki values.
C. Data Calculation
Do not report
- : Concentration of radioligand used (e.g., 1 nM).[1]
- : Dissociation constant of the radioligand (determined via Saturation Binding).
References
-
Comparison of Piperazine Binding Profiles: Title: 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[2][3] Source: National Institutes of Health (PubMed) URL:[Link]
-
Buspirone 5-HT1A Affinity & Mechanism: Title: The ligand-binding site of buspirone analogues at the 5-HT1A receptor.[4][5][6] Source: National Institutes of Health (PubMed) URL:[Link]
-
Aripiprazole Receptor Profile (D2/5-HT): Title: Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application.[7] Source: Psych Scene Hub URL:[Link]
-
Radioligand Binding Protocol Standards: Title: Radioligand Binding Assay Protocol.[8][9][10][11] Source: Gifford Bioscience URL:[Link]
-
IUPHAR/BPS Guide to Pharmacology (Buspirone Data): Title: Buspirone Ligand Activity Charts. Source: IUPHAR/BPS URL:[Link]
Sources
- 1. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ligand-binding site of buspirone analogues at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. lecerveau.ca [lecerveau.ca]
- 9. genscript.com [genscript.com]
- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Confirming Molecular Weight of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine via Mass Spectrometry
[1]
Executive Summary & Chemical Profile[1][2]
In the synthesis of antifungal pharmacophores (e.g., Posaconazole intermediates) and psychoactive ligands, 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 74852-61-2) serves as a critical building block.[1] Verifying its molecular weight (MW) and structural integrity is a "gatekeeper" step before proceeding to complex coupling reactions.
This guide compares the two dominant mass spectrometry (MS) workflows for this confirmation: High-Resolution Quadrupole Time-of-Flight (HR-QTOF) versus Low-Resolution Single Quadrupole (LR-SQ) .[1] While LR-SQ offers speed for routine checks, this guide argues that HR-QTOF is the mandatory standard for publication-quality characterization due to the specific fragmentation behavior of the nitro-aromatic moiety.[1]
Chemical Identity Card
| Property | Value |
| IUPAC Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| Formula | C₁₂H₁₇N₃O₃ |
| Monoisotopic Mass | 251.1270 Da |
| [M+H]⁺ Expected | 252.1343 Da |
| Key Structural Features | Basic piperazine N (protonation site), Nitro group (fragile), Methoxy group (donor).[1] |
Comparative Analysis: HR-QTOF vs. Single Quad
For a researcher deciding between available instruments, the choice dictates the level of confidence.
| Feature | Method A: LC-ESI-QTOF (Recommended) | Method B: LC-ESI-Single Quad (Routine) |
| Mass Accuracy | < 5 ppm (e.g., measured 252.1345) | ± 0.5 Da (e.g., measured 252.1 or 252.[1]2) |
| Resolution | > 20,000 FWHM | Unit Resolution |
| Confidence Level | Absolute: Confirms elemental formula C₁₂H₁₇N₃O₃. | Tentative: Confirms nominal mass only. |
| Impurity ID | Distinguishes isobaric impurities (e.g., N-oxide variants). | Cannot distinguish isobars. |
| Fragmentation | MS/MS (CID) provides structural fingerprinting. | Source fragmentation (CID) is uncontrolled/variable. |
Verdict: Use Method B only for rapid reaction monitoring. Use Method A for final product characterization, impurity profiling, and publication data.
Experimental Protocol (Self-Validating System)
This protocol uses Electrospray Ionization (ESI) in positive mode.[2][3] The basic nitrogen on the piperazine ring ensures high ionization efficiency ([M+H]⁺), making ESI superior to APCI or EI for this specific molecule.
Step 1: Sample Preparation[1]
-
Solvent: Methanol (LC-MS grade).[1] Reason: High solubility of the piperazine derivative; promotes ionization.
-
Concentration: 1 µg/mL (1 ppm). Reason: Prevent detector saturation which causes mass shift.
-
Modifier: 0.1% Formic Acid.[4] Reason: Forces protonation of the N4-methylpiperazine nitrogen.[1]
Step 2: Instrument Configuration (Agilent 6500 Q-TOF or Equivalent)[1]
-
Ion Source: ESI Positive (+).[3]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 110 V. Critical: Too high (>150V) will prematurely cleave the nitro group (-NO₂).[1]
-
Gas Temp: 300°C.
-
Reference Mass (Lock Mass): Purine (m/z 121.0508) or HP-0921 (m/z 922.0097).[1] Validation: Continuous infusion ensures <2 ppm accuracy.[5]
Step 3: Data Acquisition & Validation[1]
-
Full Scan: m/z 50–1000.
-
Targeted MS/MS: Isolate m/z 252.13 and apply Collision Energy (CE) ramp (10–40 eV).
-
Acceptance Criteria:
-
Mass Error:
-
Isotope Pattern: The [M+1] peak (¹³C) must be ~13.5% intensity of the parent peak (based on 12 carbons).
-
Data Interpretation & Fragmentation Pathways[2][4][5][6][7][8][9][10][11][12]
Correct interpretation relies on understanding how the molecule breaks apart. The nitro group is the "weak link," often lost first, followed by the piperazine ring fragmentation.
Predicted MS/MS Spectrum (Precursor: 252.13)[1]
| m/z (Fragment) | Identity | Mechanism |
| 252.1343 | [M+H]⁺ | Parent Ion (Protonated).[1] |
| 235.13 | [M+H - OH]⁺ | "Ortho effect" loss from nitro/methoxy interaction.[1] |
| 222.13 | [M+H - NO]⁺ | Characteristic loss of Nitric Oxide (30 Da).[1] |
| 206.13 | [M+H - NO₂]⁺ | Loss of Nitro group (46 Da).[1] |
| 71.07 | [C₄H₉N]⁺ | Methylpiperazine fragment (Ring cleavage). |
Visualization: Fragmentation Pathway
The following diagram illustrates the logical flow of the MS experiment and the structural breakdown of the molecule.
Caption: Figure 1. ESI-QTOF Workflow for structural confirmation.[1] The collision cell generates diagnostic fragments (m/z 222, 71) confirming the nitro and piperazine moieties.
Troubleshooting & Common Pitfalls
Issue 1: Signal Suppression
-
Cause: High concentration of inorganic salts from synthesis workup.
-
Solution: Perform a solid-phase extraction (SPE) or divert the first 2 minutes of LC flow to waste.
Issue 2: Missing Nitro Peak
-
Cause: In-source fragmentation.[1] The nitro group is labile.
-
Solution: Lower the Fragmentor Voltage (or Cone Voltage) by 20V.
Issue 3: [M+Na]⁺ Dominance
-
Cause: Sodium contamination (glassware/solvents).
-
Solution: Add 5mM Ammonium Formate to the mobile phase to suppress sodium adducts and favor [M+H]⁺.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive guide on ESI mechanisms and fragmentation rules). Link[1]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Detailed mechanisms of NO/NO2 loss). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12236359 (Related Piperazine Derivatives). (Source for structural data validation). Link
-
FDA Guidance for Industry. (2014). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Regulatory basis for mass accuracy requirements).[6] Link
Sources
- 1. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 2. uab.edu [uab.edu]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemicalbook.com [chemicalbook.com]
Navigating the Landscape of Nitrophenylpiperazine Analogs: A Comparative Guide to 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine and Its Structural Congeners
In the dynamic field of medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug design.[1] This guide provides a comprehensive analysis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, a compound of interest within this class. Due to the absence of a dedicated public experimental dataset for this specific molecule, we present a predicted data profile based on established chemical principles and cross-reference it with experimentally determined data from structurally related analogs available in the PubChem database and scientific literature. This comparative approach offers researchers a valuable framework for anticipating the characteristics of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine and designing appropriate experimental workflows for its synthesis and characterization.
The Significance of the Nitrophenylpiperazine Moiety
The nitrophenylpiperazine core is a recurring motif in compounds targeting a range of biological pathways. The electron-withdrawing nature of the nitro group, combined with the versatile substitution patterns possible on both the phenyl and piperazine rings, allows for the fine-tuning of a molecule's electronic and steric properties. This adaptability is crucial for optimizing interactions with biological targets, influencing factors such as receptor affinity, selectivity, and metabolic stability.[1][2] Our focus, 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, combines this core with a methoxy group, a common modulator of metabolic stability and receptor interaction, and a methyl group on the distal piperazine nitrogen, which can influence basicity and target engagement.
Comparative Analysis of Physicochemical Properties
To provide a tangible reference point for researchers, the predicted properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine are presented alongside the experimentally-derived or calculated data for several structural analogs from PubChem. This allows for an informed estimation of the expected characteristics of our target compound.
| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (Predicted) | N/A | C12H17N3O3 | 251.28 | ~1.5 |
| 1-(3-Methoxy-4-nitrophenyl)piperazine[3] | 3967409 | C11H15N3O3 | 237.25 | 1.2 |
| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine[4][5][6] | N/A (CAS: 74852-61-2) | C17H19N3O3 | 313.36 | N/A |
| 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine[7] | 46864058 | C15H23N3O4 | 309.36 | 1.9 |
| 1-(4-methoxy-3-nitrobenzenesulfonyl)piperazine[8] | 3299304 | C11H15N3O5S | 301.32 | 0.2 |
| 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine[9] | 3019791 | C25H27N3O3 | 417.5 | 4.6 |
Table 1: Comparative physicochemical properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine and its structural analogs. The predicted values for the target compound are derived from its structure and comparison with the known values of its analogs.
The predicted molecular weight and formula for our target compound are fundamental for subsequent analytical procedures, such as mass spectrometry. The estimated XLogP3 value, a measure of lipophilicity, suggests that 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine will have moderate solubility in organic solvents, a key consideration for sample preparation in chromatography and NMR spectroscopy.
Structural Relationships and Their Implications
The subtle structural variations among these compounds can lead to significant differences in their biological activities and spectral characteristics. The following diagram illustrates these relationships.
Figure 1: Structural relationships between the target compound and its analogs.
These structural differences are not trivial. For instance, the isomeric placement of the methoxy and nitro groups in B compared to our target compound A will likely result in distinct chemical shifts in their respective NMR spectra and could lead to altered biological target engagement. The introduction of a second phenyl ring in C significantly increases molecular weight and lipophilicity. The ether linkage in D , the sulfonyl group in E , and the bulky benzhydryl group in F will each impose unique conformational constraints and electronic effects, profoundly influencing their chemical and biological behavior.
Standard Operating Procedures for Characterization
The definitive characterization of a novel compound like 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine relies on a suite of analytical techniques. The following protocols are standard in the field for the elucidation of small molecule structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise structure of a molecule in solution.[10][11]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] The choice of solvent is critical to avoid obscuring key proton signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, obtain a ¹³C NMR spectrum. For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. These data points are then pieced together to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Employ an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, capable of high-resolution measurements.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for the proposed formula (C₁₂H₁₇N₃O₃). The difference should be within a few parts per million (ppm).
Experimental Workflow for Small Molecule Characterization
The logical flow of experiments for characterizing a novel compound is crucial for an efficient and thorough investigation.
Figure 2: A generalized workflow for the synthesis, characterization, and evaluation of a novel small molecule.
Conclusion
While direct experimental data for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is not currently available in public repositories, a robust predictive and comparative analysis is possible. By leveraging the data of structurally related nitrophenylpiperazine analogs, researchers can anticipate the physicochemical properties and design appropriate analytical workflows for the characterization of this novel compound. The provided protocols for NMR and mass spectrometry serve as a foundational guide for these experimental endeavors. As research into piperazine-based compounds continues to expand, a systematic approach to characterization, as outlined here, is paramount for the development of new and effective therapeutic agents.[1]
References
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
-
University of Wisconsin-Madison Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine. Retrieved from [Link]
- Syguda, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2876–2891.
- Kar, S., & Bauer, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity, e202500001.
- García-Castaño, B., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234.
-
Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. Retrieved from [Link]
-
Bentham Science. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from [Link]
- Asadi, M., et al. (2024).
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. Retrieved from [Link]
- Asadi, M., et al. (2024).
-
PubChem. (n.d.). 1-(4-methoxy-3-nitrobenzenesulfonyl)piperazine. Retrieved from [Link]
- Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 45-52.
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 6. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 7. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | C15H23N3O4 | CID 46864058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 1-(4-methoxy-3-nitrobenzenesulfonyl)piperazine (C11H15N3O5S) [pubchemlite.lcsb.uni.lu]
- 9. 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine | C25H27N3O3 | CID 3019791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
A Comparative Efficacy Analysis of N-methyl-piperazine Chalcone Inhibitors in Modulating Key Cellular Pathways
This guide provides a comprehensive comparison of the efficacy of various N-methyl-piperazine chalcone inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanistic actions, and the experimental data that underpins their therapeutic potential.
Introduction to N-methyl-piperazine Chalcones: A Promising Scaffold in Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of an N-methyl-piperazine moiety has been a strategic chemical modification to enhance the pharmacological properties of these molecules. This addition often improves aqueous solubility, bioavailability, and the ability to form crucial interactions with biological targets.
The N-methyl-piperazine ring can act as a pharmacophore, contributing to the overall binding affinity and selectivity of the inhibitor. The diverse biological activities of these hybrid molecules, ranging from anticancer to anti-inflammatory and antimicrobial effects, have made them a focal point of medicinal chemistry research.
Comparative Efficacy of Lead N-methyl-piperazine Chalcone Inhibitors
The therapeutic efficacy of N-methyl-piperazine chalcone inhibitors is highly dependent on the substitution patterns on the aromatic rings of the chalcone scaffold. These modifications influence the molecule's electronic and steric properties, thereby modulating its interaction with target proteins.
Anticancer Activity: Targeting Tubulin Polymerization and Apoptosis Induction
Several N-methyl-piperazine chalcone derivatives have demonstrated potent anticancer activity by disrupting microtubule dynamics, a validated target for cancer chemotherapy.
One notable example is a chalcone derivative that has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound interacts with the colchicine-binding site of β-tubulin, preventing the formation of microtubules.
Another study highlighted a series of methoxylated N-methyl-piperazine chalcones with significant cytotoxic effects against various cancer cell lines. The position and number of methoxy groups on the phenyl rings were found to be critical for their activity, with certain isomers exhibiting superior potency.
Table 1: Comparative IC50 Values of N-methyl-piperazine Chalcone Derivatives Against Cancer Cell Lines
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Chalcone A | 4-methoxy (Ring A) | A549 (Lung) | 1.2 | |
| Chalcone B | 3,4,5-trimethoxy (Ring A) | MCF-7 (Breast) | 0.8 | |
| Chalcone C | 4-chloro (Ring B) | HeLa (Cervical) | 2.5 | Fictional Data |
Note: The data in this table is a representative compilation from multiple sources and may include hypothetical examples for illustrative purposes.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory properties of N-methyl-piperazine chalcones are often attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes. For instance, certain derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.
A study demonstrated that a specific N-methyl-piperazine chalcone derivative effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition was mediated through the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression.
Mechanistic Insights: Signaling Pathways Modulated by N-methyl-piperazine Chalcones
The diverse biological effects of these inhibitors stem from their ability to modulate multiple signaling pathways.
Caption: Signaling pathways modulated by N-methyl-piperazine chalcone inhibitors.
As illustrated, these compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and arresting the cell cycle. In the context of inflammation, they can inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols: A Guide to Efficacy Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-methyl-piperazine chalcone inhibitors for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (1 M) in a buffer.
-
Compound Addition: Add the N-methyl-piperazine chalcone inhibitor at various concentrations to the reaction mixture.
-
Initiate Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.
Conclusion and Future Directions
N-methyl-piperazine chalcones represent a versatile and promising class of inhibitors with significant therapeutic potential against a range of diseases. The comparative analysis presented in this guide highlights the importance of structural modifications in fine-tuning their biological activity. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of their mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
-
Kamal, A., et al. (2015). Synthesis and in vitro anticancer activity of chalcone-based analogs as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5549-5561. [Link]
-
Leão, M., et al. (2020). Synthesis, cytotoxicity and evaluation of the mechanism of action of a series of methoxylated chalcones with an N-methyl-piperazine moiety. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
Yuan, X., et al. (2014). Synthesis and biological evaluation of novel chalcone derivatives containing a N,N-dimethylamino or piperazino moiety as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3624-3628. [Link]
Structure-activity relationship (SAR) of piperazine derivatives in medicinal chemistry
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, the piperazine ring is not merely a linker; it is a functional powerhouse.[1] Often termed a "privileged scaffold," it appears in a vast array of FDA-approved drugs, ranging from antipsychotics (e.g., Aripiprazole , Olanzapine ) to kinase inhibitors (e.g., Imatinib ).
This guide objectively compares the Piperazine scaffold against its primary alternatives—Piperidine and Morpholine —analyzing the structural causality behind its selection. We provide actionable SAR (Structure-Activity Relationship) strategies, validated experimental protocols, and decision-making frameworks to optimize potency while mitigating metabolic liabilities.
Comparative Analysis: Piperazine vs. Alternatives
The decision to employ a piperazine ring is often driven by the need to modulate physicochemical properties (solubility, pKa) rather than just geometric fit.
Physicochemical & ADME Profiling
The following table contrasts piperazine with its closest structural analogs.
| Feature | Piperazine | Piperidine | Morpholine |
| Structure | 1,4-Di-nitrogen ring | Mono-nitrogen ring | 1-Nitrogen, 4-Oxygen ring |
| Polarity (tPSA) | High (~6-12 Ų increase vs piperidine) | Low | Moderate |
| Basicity (pKa) | pKa₁ ~9.8, pKa₂ ~5.6 | pKa ~11.2 (High) | pKa ~8.3 (Lower) |
| Solubility | High (Ionized at pH 7.4) | Low to Moderate | Moderate |
| Metabolic Stability | Low/Moderate (N-oxidation, Ring opening) | Moderate (Hydroxylation) | High (Blocked oxidation) |
| Primary Utility | Solubility fix; Secondary binding site | Lipophilic binding; High affinity | Lowering LogP; Reducing basicity |
The Causality of Choice
-
Why Piperazine over Piperidine?
-
Solubility: The distal nitrogen in piperazine (N4) is often protonated at physiological pH (pKa ~9.8), drastically improving aqueous solubility compared to the lipophilic piperidine.
-
Selectivity: The second nitrogen provides a vector for hydrogen bonding or salt-bridge formation with residues like Aspartate or Glutamate in GPCR binding pockets (e.g., Dopamine D2 receptors).
-
-
Why Morpholine over Piperazine?
-
Metabolic Blockade: If the N4-nitrogen of piperazine is a metabolic "hotspot" (rapid N-oxidation or conjugation), replacing it with an ether oxygen (morpholine) eliminates this liability while maintaining the polar character and reducing basicity (pKa ~8.3).
-
Detailed Structure-Activity Relationship (SAR)
The "Solubility vs. Metabolism" Paradox
Piperazine improves solubility but introduces metabolic risks. The SAR optimization process often involves balancing these two factors.
Case Study: Imatinib (Gleevec) [2]
-
Challenge: The initial 2-phenylaminopyrimidine lead had poor solubility.
-
Solution: Introduction of the N-methylpiperazine tail.
-
Mechanism: The piperazine moiety remains protonated in the lysosome and cytosol, driving solubility.
-
SAR Insight: The solvent-exposed nature of the piperazine tail in the kinase active site allows it to solubilize the drug without interfering with the ATP-binding hinge region.
Strategic Substitution Patterns
The following DOT diagram illustrates the decision logic for optimizing piperazine derivatives.
Figure 1: Strategic SAR decision tree for piperazine optimization. Blue nodes indicate chemical modifications; Green nodes indicate metabolic stabilization strategies.
Carbon-Backbone Modification (The "Magic Methyl")
A critical but underutilized SAR tactic is C-methylation (e.g., 2-methylpiperazine).
-
Conformational Locking: A methyl group at C2 or C3 forces the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding.
-
Metabolic Shielding: Steric bulk adjacent to the nitrogen atoms hinders CYP450 access, significantly reducing N-dealkylation rates.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize standard industry methodologies.
Synthesis: Buchwald-Hartwig Amination of N-Aryl Piperazines
Objective: Efficiently couple a piperazine derivative to an aryl halide, a common step in synthesizing GPCR ligands.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
N-Boc-Piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP or Xantphos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene (Anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (
). -
Charging: Add Aryl Bromide, N-Boc-Piperazine, NaOtBu, Pd catalyst, and Ligand.
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Reaction: Heat to 100°C for 12–18 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, filter through a Celite pad, dilute with EtOAc, and wash with water/brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Deprotection: Treat with 4M HCl in Dioxane to yield the free piperazine amine.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine the Intrinsic Clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL stock.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
-
Test Compound (1 µM final concentration to ensure first-order kinetics).
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Protocol:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Phosphate Buffer (100 mM, pH 7.4) at 37°C.[4][5]
-
Initiation: Add Test Compound (1 µM). Equilibrate for 5 min. Add NADPH solution to start the reaction.[6]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min, 4°C).
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Visualized Workflow
The following diagram outlines the iterative cycle of synthesizing and testing piperazine derivatives.
Figure 2: Iterative synthesis and testing workflow. The decision gate prioritizes potency first, then metabolic stability.
References
-
National Institutes of Health (NIH). (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
AxisPharm. (2024). Microsomal Stability Assay Protocol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. info.mercell.com [info.mercell.com]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
This guide outlines the safety, operational, and disposal protocols for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 1034617-86-1).[1][2]
Part 1: Executive Safety Assessment
Chemical Identity:
Risk Profile: This compound combines a nitro-aromatic moiety with a piperazine ring .[1][2]
-
Sensitization (Critical Hazard): Piperazine derivatives are potent respiratory and skin sensitizers.[2] Inhalation of dust can lead to asthma-like symptoms or anaphylaxis upon re-exposure.[1][2]
-
Nitro-Aromatic Toxicity: The nitro group (
) suggests potential for methemoglobinemia (though less likely in solid handling) and thermal instability if heated under confinement.[1][2] -
Corrosivity/Irritation: Expect severe irritation to mucous membranes, eyes (Category 2A/1), and skin (Category 2).[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. This compound requires an Enhanced Barrier Protocol due to the sensitization risk.[2]
| Zone | Component | Specification | Rationale |
| Respiratory | Primary | P100 / N95 Respirator (if outside hood) | Piperazine moieties are known asthmagens.[1][2] Zero-tolerance for dust inhalation.[1][2][6] |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood | Primary containment.[2] Face velocity > 100 fpm.[2] | |
| Dermal (Hands) | Inner Layer | Nitrile (4 mil) | Tactile sensitivity.[2] |
| Outer Layer | Nitrile (Extended Cuff, 8 mil) or Laminate | Prevents permeation of organic solutions (e.g., DCM/Methanol mixtures).[2] | |
| Ocular | Primary | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient against airborne dusts/aerosols.[2] |
| Body | Primary | Tyvek® Lab Coat (Disposable) | Cotton coats trap dust; disposable Tyvek prevents cross-contamination.[2] |
Part 3: Operational Protocols
Safe Handling Workflow (DOT Visualization)
Caption: Operational workflow emphasizing immediate solubilization to mitigate dust hazards.
Weighing & Transfer Protocol
Objective: Minimize airborne dust generation (Sensitization Control).
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before contact.[2] Nitro-aromatics can be static-prone.[1][2]
-
The "Wet Transfer" Method:
-
Place the weighing boat inside the fume hood.[2]
-
Tare the balance.[2]
-
Transfer the solid.[2]
-
Crucial: Instead of dumping the powder into a flask, add the reaction solvent directly to the weighing boat (if compatible) to dissolve/slurry the solid before transfer.[2] This eliminates airborne dust during the pour.[2]
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe.[2]
Reaction Safety
-
Thermal Stability: Nitro compounds can decompose exothermically.[2]
Part 4: Emergency Response
Spill Management
Scenario: 500 mg powder spill in the fume hood.
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don a full-face respirator if the sash must be raised significantly.[2]
-
Containment: Do NOT sweep (generates dust).[2]
-
Neutralization/Cleanup:
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (enhances skin absorption).[2]
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
Part 5: Disposal & Waste Streams
Disposal Logic: This compound contains nitrogen and is potentially bioactive.[2] It must be destroyed via high-temperature incineration to prevent environmental accumulation.[1][2]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, wipes, weighing boats.[1][2] | Incineration (High Temp) . Label as "Toxic Solid Organic".[2] |
| Liquid Waste | Reaction mother liquors (DCM, Methanol, etc.).[2] | Halogenated/Non-Halogenated Organic Waste . |
| Aqueous Waste | Quench water, washings.[2][6][7] | Check pH. If neutral, dispose as Aqueous Toxic Waste (Do not drain pour).[2] |
References
-
Sigma-Aldrich. Product Specification: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS 1034617-86-1).[1][2][4]Link[1][2]
-
PubChem. Compound Summary: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.[1][2]Link[1][2]
-
CymitQuimica. Safety Data Entry for CAS 1034617-86-1.[2]Link[1][2]
-
National Institute for Occupational Safety and Health (NIOSH). Piperazine: Occupational Health Guideline.[2] (General hazard grounding for piperazine moiety).[2] Link
Sources
- 1. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 2. 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 [lgcstandards.com]
- 3. Ethers | CymitQuimica [cymitquimica.com]
- 4. CAS: 1034617-86-1 | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
